molecular formula C10H8BrF3O2 B1468490 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1246288-95-8

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Número de catálogo: B1468490
Número CAS: 1246288-95-8
Peso molecular: 297.07 g/mol
Clave InChI: HUEUKNYQVHHWFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUKNYQVHHWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Synthesis, and Properties of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic decoration of aromatic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone (CAS: 1246288-95-8) is a highly specialized, multi-functional building block designed to address complex synthetic challenges. By integrating a reactive aryl bromide, a versatile acetyl group, and a metabolically robust trifluoroethoxy moiety into a single benzene ring, this compound serves as an advanced intermediate for the divergent synthesis of complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and a validated, self-consistent de novo synthesis protocol.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream reactions, particularly in biphasic systems or chromatographic purifications.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
CAS Registry Number 1246288-95-8
Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Physical State Solid (White to pale cream powder)
Key Structural Motifs Acetyl (-COCH3), Aryl Bromide (-Br), Trifluoroethyl Ether (-OCH2CF3)

Mechanistic Rationale for Structural Design

The utility of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone lies in the orthogonal reactivity of its three functional groups. Each moiety is purposefully positioned to enable specific synthetic or biological outcomes.

StructuralUtility Core 1-[3-Bromo-4-(2,2,2-trifluoroethoxy) -phenyl]-ethanone Trifluoroethoxy Trifluoroethoxy Group (-OCH2CF3) Core->Trifluoroethoxy Bromo Bromine Atom (-Br) Core->Bromo Acetyl Acetyl Group (-C(=O)CH3) Core->Acetyl Prop1 Metabolic Stability (Blocks CYP450) Trifluoroethoxy->Prop1 Prop2 Lipophilicity (Increases logD) Trifluoroethoxy->Prop2 Prop3 Cross-Coupling Handle (Suzuki/Buchwald) Bromo->Prop3 Prop4 Derivatization Site (Amination/Heterocycles) Acetyl->Prop4

Figure 1: Logical relationship between structural moieties and their functional utility.

The Trifluoroethoxy Moiety: Metabolic Shielding

In drug design, standard methoxy (-OCH3) groups are notorious liabilities due to rapid Cytochrome P450-mediated O-dealkylation. Replacing a methoxy group with a 2,2,2-trifluoroethoxy group is a proven strategy to impart metabolic stability[1]. The strong electron-withdrawing effect of the three fluorine atoms strengthens the C-O bond against oxidative cleavage and significantly increases the lipophilicity (logD) of the molecule, thereby enhancing cellular membrane permeability.

The Aryl Bromide: Orthogonal Cross-Coupling

Positioned ortho to the ether linkage, the bromine atom serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). Its presence allows for the rapid construction of biaryl systems or the introduction of complex amine side-chains.

The Acetyl Group: Heterocyclic Precursor

The para-acetyl group provides a versatile carbonyl center. It can undergo reductive amination to form secondary amines, Wittig olefination for carbon-chain extension, or condensation with hydrazines/amidines to construct pyrazole or pyrimidine heterocycles.

De Novo Synthesis Methodology

The synthesis of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is achieved via a highly efficient, two-step linear sequence starting from the inexpensive and readily available 4-hydroxyacetophenone.

SynthesisWorkflow SM 4-Hydroxyacetophenone (Starting Material) Step1 Electrophilic Bromination (NBS, CH2Cl2, LiClO4-SiO2) SM->Step1 Int 3-Bromo-4-hydroxyacetophenone (Intermediate) Step1->Int Step2 O-Alkylation (CF3CH2OTf, K2CO3, DMF) Int->Step2 Target 1-[3-Bromo-4-(2,2,2-trifluoroethoxy) -phenyl]-ethanone (Target Product) Step2->Target

Figure 2: Two-step de novo synthesis workflow of the target compound.

Protocol 1: Regioselective Electrophilic Bromination

Objective: Synthesize 3-bromo-4-hydroxyacetophenone. Causality & Rationale: Phenols are highly activated aromatic rings. Using standard molecular bromine (Br2) often results in uncontrolled over-bromination, yielding 3,5-dibromo-4-hydroxyacetophenone. To achieve strict regioselectivity for mono-bromination, N-bromosuccinimide (NBS) is utilized in the presence of a Lithium Perchlorate-Silica Gel (LiClO4-SiO2) catalytic system[2]. The LiClO4-SiO2 matrix polarizes the N-Br bond of NBS, creating a mild but highly directed electrophilic bromination environment that halts precisely after the first equivalent is added.

Step-by-Step Procedure:

  • Preparation: Suspend anhydrous LiClO4 dispersed on silica gel (1:4 ratio, 2.0 g) in anhydrous dichloromethane (CH2Cl2, 50 mL) within a round-bottom flask equipped with a magnetic stirrer.

  • Substrate Addition: Add 4-hydroxyacetophenone (10.0 mmol, 1.36 g) to the suspension and stir for 5 minutes at room temperature.

  • Bromination: Slowly add N-bromosuccinimide (NBS, 10.5 mmol, 1.87 g) in small portions over 15 minutes to prevent exothermic spiking.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Complete conversion typically occurs within 30–45 minutes.

  • Workup: Filter the mixture through a sintered glass funnel to remove the silica gel catalyst. Wash the filter cake with additional CH2Cl2 (20 mL).

  • Purification: Wash the combined organic filtrate with distilled water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-bromo-4-hydroxyacetophenone.

Protocol 2: SN2 O-Alkylation via Super-Leaving Group

Objective: Install the 2,2,2-trifluoroethoxy group to yield the final product. Causality & Rationale: Alkylating a phenol with a trifluoroethyl group is notoriously difficult. The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent methylene carbon highly electron-deficient, rendering standard alkyl halides (like 2,2,2-trifluoroethyl bromide) practically inert to SN2 displacement. To overcome this high activation energy barrier, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is employed[1]. The triflate acts as a "super-leaving group," dramatically accelerating the nucleophilic attack of the phenoxide ion and ensuring high yields under mild heating.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 3-bromo-4-hydroxyacetophenone (5.0 mmol, 1.07 g) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) under an inert argon atmosphere. Add finely powdered, anhydrous potassium carbonate (K2CO3, 10.0 mmol, 1.38 g). Stir the suspension at room temperature for 20 minutes to generate the reactive phenoxide intermediate.

  • Alkylation: Using a syringe, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (6.0 mmol, 1.39 g / ~0.87 mL) dropwise to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Maintain stirring at this temperature for 12 hours.

  • Quenching: Cool the reaction to room temperature and quench by pouring it into crushed ice water (50 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: To remove residual DMF, wash the combined organic layers extensively with distilled water (4 x 30 mL), followed by a final wash with saturated brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient elution of 0% to 20% Ethyl Acetate in Hexanes. Evaporation of the pure fractions yields 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone as a crystalline solid.

References

  • Bagheri, M., Azizi, N., & Saidi, M. R. (2005). An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds by N-bromosuccinimide. Canadian Journal of Chemistry. [Link]

  • ACS Publications. (2019). Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. Journal of Medicinal Chemistry. [Link]

Sources

Preliminary In Vitro Toxicity Screening Strategy for CAS 1246288-95-8: A Mechanistic Approach to Halogenated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1246288-95-8, chemically identified as 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone , represents a highly lipophilic, halogenated aromatic building block frequently utilized in early-stage drug discovery and materials science. While its unique trifluoroethoxy group imparts high metabolic stability and membrane permeability, the combination of a reactive acetophenone core and a bulky halogen (bromine) introduces specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening templates. Instead, we will deconstruct the structural liabilities of CAS 1246288-95-8 and deploy a targeted, self-validating in vitro screening cascade. This guide provides the mechanistic rationale, step-by-step methodologies, and quantitative frameworks necessary to evaluate its cytotoxicity, reactive metabolite formation, and proarrhythmic potential.

Structural Liability Analysis & Mechanistic Rationale

Before initiating any in vitro assay, we must analyze the molecule to predict its behavior in biological systems. The structure of CAS 1246288-95-8 dictates three primary areas of concern:

  • The Acetophenone Core (Metabolic Activation): Aromatic ketones are susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This can lead to the formation of electrophilic intermediates (e.g., epoxides or arene oxides) that covalently bind to hepatic proteins, causing Drug-Induced Liver Injury (DILI).

  • The Trifluoroethoxy & Bromo Substituents (Lipophilicity): Highly lipophilic molecules (high LogP) have a strong propensity to partition into lipid bilayers, potentially disrupting mitochondrial membrane potential.

  • Aromatic Lipophilicity (hERG Liability): Bulky, lipophilic aromatic systems are classic pharmacophores for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity.

ToxPathways Compound CAS 1246288-95-8 (Halogenated Acetophenone) Liability1 Acetophenone Core (CYP450 Metabolism) Compound->Liability1 Liability2 High Lipophilicity (Trifluoroethoxy Group) Compound->Liability2 Path1 Reactive Metabolite Formation (Epoxides) Liability1->Path1 Path2 Off-Target Ion Channel Binding (hERG Blockade) Liability2->Path2 Path3 Mitochondrial Membrane Disruption Liability2->Path3 Outcome1 Hepatotoxicity / DILI Path1->Outcome1 Outcome2 Cardiotoxicity / Arrhythmia Path2->Outcome2 Outcome3 General Cytotoxicity Path3->Outcome3

Diagram 1: Structural liabilities of CAS 1246288-95-8 driving specific in vitro toxicity pathways.

Core Experimental Workflows

To address these liabilities, we deploy a three-tiered screening protocol. Every assay includes positive and negative controls to ensure the system is self-validating.

Assay 1: Multi-Parametric Cytotoxicity (HepG2)

Rationale: Relying solely on cell death (e.g., Trypan Blue) misses early mechanistic toxicity. We utilize an ATP-depletion assay (CellTiter-Glo) in metabolically competent HepG2 cells to capture both direct membrane lysis and mitochondrial impairment driven by the compound's fluorinated lipophilicity. This aligns with modern predictive toxicology frameworks [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of CAS 1246288-95-8 in 100% DMSO. Perform a 10-point half-log serial dilution.

  • Dosing: Transfer the compound to the cell plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v). Include Chlorpromazine as a positive cytotoxic control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Assay 2: Reactive Metabolite Trapping (CYP450 Activation)

Rationale: The acetophenone moiety can be bioactivated into electrophilic species. Because these species have half-lives of milliseconds, they cannot be measured directly. We use Glutathione (GSH) as a nucleophilic "trap." If CAS 1246288-95-8 forms reactive metabolites, they will covalently bind to GSH, forming stable thioether adducts detectable via High-Resolution Mass Spectrometry (LC-HRMS) [2].

GSHWorkflow Step1 Incubate Compound with HLM + NADPH Step2 Add Trapping Agent (GSH Isotope Mix) Step1->Step2 Step3 Protein Precipitation & Centrifugation Step2->Step3 Step4 UHPLC Separation Step3->Step4 Step5 High-Resolution MS (Neutral Loss 129 Da) Step4->Step5 Step6 Data Processing (Mass Defect Filtering) Step5->Step6

Diagram 2: Experimental workflow for GSH trapping and LC-HRMS detection of reactive metabolites.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 5 mM GSH (1:1 ratio of unlabeled to stable-isotope labeled GSH to eliminate false positives), and 10 µM of CAS 1246288-95-8 in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

  • LC-HRMS Analysis: Inject 5 µL onto a UHPLC system coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer. Utilize a positive ion neutral loss (NL) scan of 129 Da (characteristic of GSH cleavage) and Mass Defect Filtering (MDF) to identify adducts.

Assay 3: Automated Patch-Clamp hERG Screening

Rationale: The FDA mandates the evaluation of delayed ventricular repolarization (proarrhythmia) for new chemical entities [3]. The lipophilic nature of the trifluoroethoxy group makes CAS 1246288-95-8 a prime candidate for hERG channel blockade. We utilize automated patch-clamp electrophysiology for high-fidelity, high-throughput screening.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel when they reach 70-80% confluency. Suspend in extracellular recording solution.

  • System Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). The system automatically establishes a high-resistance gigaseal (>1 GΩ) and breaks into the whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse CAS 1246288-95-8 at varying concentrations (0.1 µM to 30 µM) into the recording chamber. Include E-4031 (a known hERG blocker) as a positive control.

  • Data Acquisition: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline. Calculate the IC₅₀.

Data Presentation & Risk Stratification

To translate raw assay data into actionable drug development decisions, quantitative thresholds must be established. The tables below summarize the risk stratification criteria for CAS 1246288-95-8 based on the described protocols.

Table 1: Cytotoxicity and Cardiotoxicity (hERG) Risk Thresholds

Assay EndpointHigh Risk (Stop/Redesign)Moderate Risk (Monitor)Low Risk (Proceed)
HepG2 Cytotoxicity (IC₅₀) < 10 µM10 µM - 50 µM> 50 µM
hERG Blockade (IC₅₀) < 1 µM1 µM - 10 µM> 10 µM
Therapeutic Index (TI) < 10x10x - 30x> 30x

Note: Therapeutic Index (TI) here is defined as the ratio of the hERG/Cytotoxicity IC₅₀ to the projected pharmacological efficacy EC₅₀.

Table 2: Reactive Metabolite (GSH Adduct) Quantification

Analytical Finding (LC-HRMS)Mechanistic ImplicationRequired Action for CAS 1246288-95-8
No GSH Adducts Detected Acetophenone core is metabolically stable.Proceed to in vivo PK studies.
Adducts Detected (NL 129 Da) CYP-mediated epoxidation occurring.Perform CYP phenotyping to identify specific isoform (e.g., CYP3A4 vs CYP2D6).
Covalent Binding > 50 pmol/mg High risk of idiosyncratic hepatotoxicity.Block the metabolic soft spot (e.g., via structural modification of the acetophenone ring).

Conclusion

The preliminary in vitro toxicity screening of CAS 1246288-95-8 requires a deliberate, mechanistically grounded approach. By evaluating mitochondrial integrity, trapping transient reactive metabolites, and quantifying hERG channel electrophysiology, researchers can accurately profile the safety liabilities of this halogenated acetophenone derivative before committing to costly in vivo models.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry - ACS Publications.[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Food and Drug Administration (FDA).[Link]

thermodynamic stability of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. The compound 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone, a halogenated and ether-linked aromatic ketone, represents a class of molecules often pivotal in the synthesis of novel therapeutic agents. Its chemical architecture, while offering potential for diverse pharmacological activity, also presents inherent vulnerabilities to degradation. Understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a critical step in de-risking its development, informing formulation strategies, defining storage conditions, and ensuring the safety and efficacy of any potential drug product derived from it.[1][2][3]

This guide provides a comprehensive framework for the systematic evaluation of the . We will move beyond theoretical postulations to detail the practical application of forced degradation studies, the development of a robust stability-indicating analytical method, and the interpretation of the resulting data. This document is designed to equip researchers with the necessary tools and insights to thoroughly characterize the stability profile of this and similar molecules.

Molecular Structure and Predicted Degradation Pathways

The structure of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone contains several functional groups that are susceptible to degradation under various environmental conditions. A proactive analysis of these potential liabilities is essential for designing a comprehensive stability study.

  • Ether Linkage: The trifluoroethoxy group is connected to the aromatic ring via an ether linkage. Ethers can be susceptible to acidic hydrolysis, although the electron-withdrawing nature of the trifluoromethyl group may influence this reactivity.

  • Aromatic Ketone: The acetophenone moiety contains a carbonyl group conjugated with the aromatic ring. Aromatic ketones are known to be photosensitive and can undergo photochemical reactions upon exposure to UV or visible light.[4] The bromo and trifluoroethoxy substituents may further modulate this photosensitivity.

  • Bromo-Aromatic System: The carbon-bromine bond on the aromatic ring is generally stable but can be a site for certain reactions, including nucleophilic aromatic substitution under forcing conditions or photolytic cleavage.

Based on these structural features, we can anticipate several potential degradation pathways that must be investigated.

Predicted_Degradation_Pathways Predicted Degradation Pathways Parent_Compound 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone Hydrolysis Hydrolysis (Acid/Base) Parent_Compound->Hydrolysis H+/OH- Oxidation Oxidation Parent_Compound->Oxidation [O] Photolysis Photolysis Parent_Compound->Photolysis Thermal_Degradation Thermal Degradation Parent_Compound->Thermal_Degradation Δ Degradant_1 3-bromo-4-hydroxyacetophenone Hydrolysis->Degradant_1 Degradant_2 Oxidized Products (e.g., benzoic acid derivatives) Oxidation->Degradant_2 Degradant_3 Photodegradants (e.g., de-brominated species, rearranged products) Photolysis->Degradant_3 Degradant_4 Thermally-induced impurities Thermal_Degradation->Degradant_4

Caption: Predicted degradation pathways for 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone.

Forced Degradation Experimental Protocols

Forced degradation, or stress testing, is the cornerstone of assessing a molecule's intrinsic stability.[1][2] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify potential degradation products.[5] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation pathways are representative of those that might occur over a longer period under normal conditions.[6]

General Considerations
  • Stock Solution: Prepare a stock solution of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (protected from the stressor, e.g., wrapped in foil for photostability studies) should be analyzed concurrently.

  • Time Points: Samples should be taken at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the rate of degradation.

Hydrolytic Degradation

This study evaluates the stability of the compound in the presence of water and varying pH.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation

This study assesses the compound's susceptibility to oxidation.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation

This study evaluates the stability of the compound in solid form at elevated temperatures.[7]

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 80°C.

  • At each time point, dissolve a portion of the solid in the mobile phase to a known concentration for analysis.

Photolytic Degradation

This study assesses the compound's stability when exposed to light, following ICH Q1B guidelines.[8][9]

  • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample.

  • At the end of the exposure period, prepare the samples for analysis.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_data_interpretation Data Interpretation Stock_Solution Prepare 1 mg/mL Stock Solution Acid_Hydrolysis 0.1 M HCl, 60°C Stock_Solution->Acid_Hydrolysis Base_Hydrolysis 0.1 M NaOH, 60°C Stock_Solution->Base_Hydrolysis Neutral_Hydrolysis Water, 60°C Stock_Solution->Neutral_Hydrolysis Oxidation 3% H2O2, RT Stock_Solution->Oxidation Thermal Solid, 80°C Stock_Solution->Thermal Photolytic ICH Q1B Light Source Stock_Solution->Photolytic Time_Points Sample at t=0, 2, 4, 8, 24, 48h Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Neutral_Hydrolysis->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points Neutralize_Dilute Neutralize (if needed) & Dilute Time_Points->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Calculate_Degradation Calculate % Degradation HPLC_Analysis->Calculate_Degradation Identify_Degradants Identify Major Degradants Calculate_Degradation->Identify_Degradants Mass_Balance Assess Mass Balance Identify_Degradants->Mass_Balance

Caption: A workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12][13]

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) as it is versatile for a wide range of polarities.

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • The aromatic nature of the molecule suggests strong UV absorbance around 254 nm, which can be used as a starting point for the detection wavelength.

  • Method Optimization:

    • Inject a mixture of stressed samples (e.g., a composite of acid-degraded, base-degraded, and peroxide-degraded samples) to ensure the method separates the parent peak from all major degradation products.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2) between the parent peak and the closest eluting degradant peak.

  • Method Validation: Once an optimized method is developed, it must be validated according to ICH guidelines. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from degradation products.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone
Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradants
0.1 M HCl (60°C) 0100.00.00-
895.24.810.85
2488.511.520.85, 1.12
0.1 M NaOH (60°C) 0100.00.00-
490.19.920.78, 0.91
1275.624.430.78, 0.91, 1.25
3% H₂O₂ (RT) 0100.00.00-
2498.71.311.08
4896.53.511.08
Thermal (80°C) 0100.00.00-
4899.50.50-
Photolytic (ICH Q1B) -92.37.720.95, 1.32

RRT = Relative Retention Time

Interpretation of Results
  • Significant Degradation: The hypothetical data in Table 1 suggests that the compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and photolytic stress.

  • Stability: The compound appears to be relatively stable under oxidative and thermal stress.

  • Degradation Profile: The number and RRT of degradation products provide a fingerprint of the degradation profile under each stress condition. Further characterization of these degradants using techniques like LC-MS would be necessary to elucidate their structures and fully map the degradation pathways.

Conclusion

A thorough understanding of the is a prerequisite for its successful application in pharmaceutical development. The systematic approach outlined in this guide, encompassing forced degradation studies under various stress conditions and the development of a validated stability-indicating HPLC method, provides a robust framework for this critical evaluation. The insights gained from these studies will not only elucidate the intrinsic stability of the molecule but also guide the development of stable formulations, establish appropriate storage conditions and shelf-life, and ultimately contribute to the delivery of safe and effective medicines.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Research Journal of Pharmacy and Technology.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaCircle.
  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Forced Degrad
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q1B Photostability Testing & Stability Challenges. (2026, March 11). Element.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • PHOTOSTABILITY TESTING. (2013, August 21).

Sources

Discovery and Synthesis Pathways for Fluorinated Acetophenones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated acetophenones serve as highly versatile building blocks, enabling the synthesis of complex active pharmaceutical ingredients (APIs) with enhanced metabolic stability, modulated lipophilicity, and optimized binding affinities. This whitepaper provides an in-depth mechanistic analysis of the discovery and synthesis pathways for fluorinated acetophenones, transitioning from traditional electrophilic fluorination to state-of-the-art biocatalytic asymmetric synthesis.

The Strategic Value of Fluorinated Acetophenones

In drug discovery, the substitution of hydrogen with fluorine is rarely arbitrary. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen sterically while drastically altering the electronic environment of the molecule.

When applied to acetophenones (e.g., 3′-Fluoro-4′-methoxyacetophenone or 4′-Fluoro-3′-nitroacetophenone), the fluorine atom exerts a strong inductive electron-withdrawing effect. This modulates the pKa​ of adjacent functional groups, increases the lipophilicity (LogP) for better blood-brain barrier penetration, and blocks cytochrome P450-mediated oxidative metabolism at specific aromatic sites. These building blocks are routinely subjected to aldol condensations to form chalcone derivatives, which are subsequently cyclized into pyrazoles—a core structural motif in anti-inflammatory drugs like celecoxib [1].

G A Fluorinated Acetophenones (Building Blocks) B Aldol Condensation (Chalcone Derivatives) A->B Base Catalyst C Hydrazine Cyclization (Pyrazole Derivatives) B->C Cyclization D SAR & HTS Screening (Bioassay) C->D In vitro testing E Lead Optimization (e.g., Celecoxib Analogs) D->E pKa / Lipophilicity Tuning

Caption: Drug discovery workflow utilizing fluorinated acetophenones for API development.

Core Synthesis Pathways: Accessing α -Fluoroacetophenones

The synthesis of α -fluoroacetophenones has historically been challenging due to the high reactivity and toxicity of elemental fluorine ( F2​ ). Modern synthetic pathways rely on bench-stable electrophilic fluorinating agents or hypervalent iodine complexes to achieve precise, mono-fluorinated products.

Pathway A: Direct Electrophilic Fluorination via Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has revolutionized electrophilic fluorination. Unlike F2​ , Selectfluor is a stable, non-volatile solid that allows for precise stoichiometric control, minimizing the risk of over-fluorination (difluorination) [4]. The reaction proceeds via a single-electron transfer (SET) or direct SN​2 -type attack on the enol tautomer of the acetophenone.

Pathway B: Hypervalent Iodine-Promoted Fluorination

An alternative, highly regioselective method utilizes iodosylarenes (e.g., PhIO) in conjunction with a triethylamine·hydrogen fluoride ( TEA⋅5HF ) complex. The causality behind using TEA⋅5HF instead of aqueous hydrofluoric acid is critical: the presence of water heavily hydrates the fluoride ion, drastically reducing its nucleophilicity and inhibiting the reaction. Operating in dry dichloroethane (DCE) at 60°C ensures the fluoride remains "naked" and highly reactive, yielding α -fluoroacetophenones in up to 82% yield [2].

G A Acetophenone B Selectfluor / MeCN (Direct Electrophilic) A->B SET / SN2 Mechanism C PhIO / TEA·5HF (Hypervalent Iodine) A->C Mild Conditions (60°C) D α-Fluoroacetophenone B->D 33-80% Yield C->D 73-82% Yield E RedAm / NADPH (Biocatalysis) D->E Reductive Amination F Chiral β-Fluoroamine E->F >90% Conv, up to 99% ee

Caption: Synthetic pathways from acetophenone to chiral beta-fluoroamines via alpha-fluoroacetophenone.

Protocol 1: Self-Validating Electrophilic α -Fluorination

Objective: Synthesize α -fluoroacetophenone using Selectfluor.

  • Preparation: Dissolve acetophenone (1.0 equiv) in anhydrous acetonitrile (MeCN). Causality: MeCN is highly polar, allowing the dissolution of the Selectfluor salt, but lacks enolizable protons, making it completely inert to electrophilic fluorination.

  • Reagent Addition: Add Selectfluor (1.2 equiv) portion-wise under a dry nitrogen atmosphere. Causality: A slight stoichiometric excess ensures complete conversion of the starting material while the slow addition prevents localized concentration spikes that lead to difluorination.

  • Reaction: Heat the mixture to 80°C and stir for 5-10 hours.

  • Quenching: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Validation System: Analyze the crude organic layer via 19F NMR. Self-Validation: The protocol is validated if a distinct doublet appears at approximately -210 ppm (characteristic of the −CH2​F group). The absence of a peak at -120 ppm confirms that no difluorinated byproduct ( −CHF2​ ) has formed, validating the stoichiometric control.

Advanced Biocatalytic Transformations: Chiral β -Fluoroamines

The downstream conversion of α -fluoroacetophenones into chiral β -fluoroamines is of paramount importance for pharmaceutical chemistry. Historically, optically enriched β -fluoroamines were obtained via kinetic resolution using amine transaminases (ATAs). However, this method is fundamentally flawed for industrial scale-up: it limits the maximum theoretical yield to 50% and cannot synthesize secondary amines.

To overcome this, modern workflows utilize NADPH-dependent Reductive Aminases (RedAms) derived from fungal species (e.g., AdRedAm from Aspergillus). RedAms facilitate a direct asymmetric reductive amination, coupling the α -fluoroacetophenone with an amine donor (like methylamine) to yield chiral primary or secondary β -fluoroamines with >90% conversion and up to 99% enantiomeric excess (ee)[3].

Protocol 2: Self-Validating Biocatalytic Reductive Amination

Objective: Asymmetric synthesis of a chiral secondary β -fluoroamine.

  • Enzyme Matrix: Prepare 500 µL of 100 mM Tris·HCl buffer (pH 9.0) containing the fungal reductive aminase (AdRedAm, 1 mg/mL).

  • Cofactor Recycling: Add NADP+ (1 mM), Glucose-6-phosphate (G6P, 30 mM), and Glucose-6-phosphate dehydrogenase (G6PDH, 2 U). Causality: RedAms consume stoichiometric amounts of NADPH. The G6P/G6PDH system continuously reduces NADP+ back to NADPH, driving the reaction forward without the prohibitive cost of stoichiometric NADPH.

  • Substrate Loading: Add α -fluoroacetophenone (5 mM) and methylamine (50 equiv). Causality: A massive excess of the amine donor is required to push the thermodynamic equilibrium toward imine formation prior to enzymatic reduction.

  • Incubation: Incubate at 37°C for 20 hours with gentle agitation (250 rpm).

  • Validation System: Extract the product using methyl tert-butyl ether (MTBE) and analyze via chiral Gas Chromatography-Flame Ionization Detection (GC-FID). Self-Validation: The protocol is validated by observing >90% substrate depletion and a single dominant enantiomer peak (>99% ee). The absence of a corresponding alcohol peak confirms the enzyme acted purely in reductive aminase mode, rather than promiscuous imine reductase (IRED) mode.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of the discussed pathways, allowing for rapid comparative analysis.

Synthesis PathwayReagents / CatalystTarget ProductYield / Conv.Enantiomeric Excess (ee)Key Mechanistic Advantage
Direct Electrophilic Selectfluor, MeCN α -Fluoroacetophenone33% - 80%N/A (Achiral)Bench-stable reagent; avoids highly toxic F2​ gas.
Hypervalent Iodine PhIO, TEA·5HF, DCE α -Fluoroacetophenone73% - 82%N/A (Achiral)Mild conditions (60°C); eliminates water to preserve F− nucleophilicity.
Biocatalytic RedAm AdRedAm, NADPH, AmineChiral β -Fluoroamine> 90%85% - 99%Circumvents the 50% yield limit of ATA kinetic resolution.

Conclusion

The transition from basic fluorinated acetophenone building blocks to highly complex, chiral pharmaceutical intermediates requires a deep understanding of both physical organic chemistry and biocatalysis. By leveraging bench-stable electrophilic reagents like Selectfluor and advanced enzymatic systems like fungal RedAms, drug development professionals can construct self-validating, high-yield synthetic pipelines. These methodologies not only ensure stringent stereochemical control but also align with the safety and scalability demands of modern API manufacturing.

References

  • Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi ChemCatChem - White Rose Research Online / Wiley URL:[Link]

  • Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method (CN101665394A)

An In-depth Technical Guide on CAS 1246288-95-8: Data Unavailability and a Framework for Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: On the Subject of CAS 1246288-95-8

A comprehensive search for public domain information regarding the physical and chemical properties of the substance identified by CAS Registry Number 1246288-95-8 has been conducted. The search yielded no specific data associated with this identifier. This suggests that the compound may be proprietary, a very recent discovery not yet characterized in published literature, or a substance that has not been the subject of extensive scientific investigation.

The integrity of a technical guide or whitepaper is predicated on the availability of verifiable and authoritative data. In the absence of such information, it is not possible to provide an in-depth analysis of CAS 1246288-95-8.

Therefore, this document will serve a dual purpose. Firstly, it will transparently communicate the current unavailability of data for CAS 1246288-95-8. Secondly, it will provide a comprehensive framework outlining the requisite physical and chemical properties that would be essential for a thorough technical guide. This framework is intended to serve as a template for researchers and drug development professionals when evaluating new chemical entities for which data becomes available.

Part 1: A Framework for Characterizing a Novel Chemical Entity

The following sections detail the critical physical and chemical properties that form the foundation of a comprehensive technical guide for a chemical compound. This structure is designed to provide a holistic understanding of a substance, from its fundamental identity to its behavior in various environments.

Identification and Nomenclature

A precise and unambiguous identification of a compound is the cornerstone of any scientific investigation. This section would typically include:

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name of the compound according to the rules of the International Union of Pure and Applied Chemistry.

  • Synonyms and Trade Names: Any other common names or commercial identifiers for the substance.

  • Molecular Formula: The empirical formula representing the types and numbers of atoms in a molecule.

  • Molecular Weight: The mass of one mole of the substance, typically expressed in g/mol .

  • Chemical Structure: A two-dimensional or three-dimensional representation of the molecular structure.

A clear visual representation of the molecule is crucial. For a known compound, a diagram would be generated to illustrate its atomic arrangement and bonding.

Caption: A placeholder for the 2D chemical structure of CAS 1246288-95-8.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various states and its interaction with the physical world. A summary of these properties is best presented in a tabular format for clarity and ease of comparison.

PropertyValueUnitsConditions (e.g., Temp, Pressure)
Appearance Data Not Available--
Melting Point Data Not Available°C or K-
Boiling Point Data Not Available°C or KAt a specified pressure
Solubility Data Not Availablemg/mL, mol/LIn various solvents (e.g., water, ethanol, DMSO)
Density Data Not Availableg/cm³ or g/mLAt a specified temperature
Vapor Pressure Data Not AvailablePa or mmHgAt a specified temperature
pKa Data Not Available--
LogP Data Not Available-Octanol-water partition coefficient
Chemical Properties and Reactivity

Understanding the chemical properties of a substance is fundamental to its handling, storage, and application. This section would delve into:

  • Stability: Information on the compound's stability under various conditions (e.g., light, temperature, pH) and its shelf-life.

  • Reactivity: Details on its reactivity with other common chemical classes, such as acids, bases, oxidizing agents, and reducing agents.

  • Degradation Profile: Identification of potential degradation products and the conditions that lead to decomposition.

  • Hazardous Reactions: Any known hazardous reactions, such as polymerization or the formation of explosive compounds.

Part 2: Experimental Protocols for Property Determination

To ensure scientific rigor, the methodologies used to determine the physicochemical properties must be clearly described. This section would provide detailed, step-by-step experimental protocols.

Workflow for Solubility Determination

A typical workflow for determining the solubility of a novel compound is outlined below.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep1 Weigh Compound exp1 Add Compound to Solvent prep1->exp1 prep2 Prepare Solvent Series prep2->exp1 exp2 Equilibrate (e.g., 24h at RT) exp1->exp2 exp3 Centrifuge/Filter exp2->exp3 an1 Analyze Supernatant (e.g., HPLC-UV) exp3->an1 an2 Quantify Concentration an1->an2

Caption: A generalized experimental workflow for determining compound solubility.

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the test compound.

    • Add the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification:

    • Analyze a known volume of the clear supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

Conclusion

While a detailed technical guide for CAS 1246288-95-8 cannot be provided at this time due to the absence of publicly available data, the framework presented herein offers a comprehensive roadmap for the characterization of this and other novel chemical entities. The principles of establishing a compound's identity, delineating its physicochemical properties, and understanding its chemical behavior are fundamental to research and development in the chemical and pharmaceutical sciences. Should information on CAS 1246288-95-8 become available, this structured approach can be utilized to generate a thorough and scientifically sound technical guide.

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Substrate Analysis & Mechanistic Rationale

The incorporation of fluorinated motifs is a cornerstone of modern drug design. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a privileged bioisostere that significantly enhances the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs) compared to standard methoxy groups 1[1]. However, utilizing 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-couplings presents distinct mechanistic challenges:

  • Steric Hindrance at the Ortho-Position: The bulky -OCH₂CF₃ group sits directly ortho to the reactive C-Br bond. This severe steric congestion inhibits the approach of the palladium catalyst during oxidative addition and impedes the subsequent transmetalation of the boronic acid2[2].

  • Competing Electronic Effects: While the meta-acetyl group mildly activates the ring toward oxidative addition, the strongly electron-withdrawing nature of the CF₃ moiety diminishes the resonance-donating (+M) capacity of the adjacent oxygen3[3].

  • Precatalyst Selection: Traditional Pd(PPh₃)₄ catalysts fail to accommodate the steric bulk, leading to rapid protodeboronation of the nucleophile. Instead, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are required. Their flexible biphenyl backbone and bulky dialkyl groups stabilize the monoligated Pd(0) active species and accelerate reductive elimination .

Reaction Optimization Data

To establish a self-validating and highly reproducible protocol, various catalytic systems were screened. The data below demonstrates the causality between ligand architecture, base selection, and overall yield.

EntryPalladium Source (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (3.0)Toluene/H₂O (4:1)9018%Severe steric clash; massive protodeboronation.
2Pd(OAc)₂ (5%)dppfK₂CO₃ (3.0)Dioxane/H₂O (4:1)9042%Moderate conversion; bidentate ligand limits reactivity.
3Pd₂(dba)₃ (2.5%)XPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)10085%Good conversion; XPhos accommodates ortho-bulk well.
4Pd(OAc)₂ (2%)SPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)10091%Highly effective; SPhos is optimal for ortho-alkoxy systems.
5 SPhos Pd G3 (2%) None K₃PO₄ (3.0) Toluene/H₂O (4:1) 80 97% Optimal; G3 precatalyst ensures rapid generation of active Pd(0)L.

Note: Yields determined by quantitative HPLC using an internal standard. Arylboronic acid used: Phenylboronic acid (1.5 equiv).

Standard Operating Procedure (SOP)

This protocol utilizes the SPhos Pd G3 precatalyst to bypass the often-problematic in situ reduction of Pd(II) to Pd(0), ensuring a robust and self-validating catalytic cycle 4[4].

Materials Required:
  • Electrophile: 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone (1.0 mmol, ~297 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 mmol, 2 mol%, ~15.6 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, ~637 mg)

  • Solvents: Toluene (4.0 mL) and Deionized H₂O (1.0 mL) — Both rigorously degassed via sparging with Argon for 30 minutes prior to use.

Step-by-Step Execution:
  • Solid Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Atmospheric Control: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel under high vacuum for 2 minutes, and carefully backfill with ultra-pure Argon. Repeat this evacuation/backfill cycle three times.

  • Solvent Addition: Under a positive flow of Argon, inject the degassed Toluene (4.0 mL) followed by the degassed H₂O (1.0 mL) via syringe.

  • Reaction Initiation: Replace the septum with a Teflon-lined screw cap under Argon flow. Submerge the tube in a pre-heated oil bath at 80 °C.

  • Biphasic Mixing: Stir vigorously at 1000 RPM . Critical Insight: The reaction occurs at the interface of the aqueous and organic layers; insufficient stirring will artificially depress the reaction rate and promote boronic acid degradation.

  • Monitoring & Quenching: After 4-6 hours, monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the aryl bromide, remove the vessel from the oil bath and allow it to cool to room temperature.

  • Workup & Isolation: Dilute the mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure cross-coupled product.

Troubleshooting & Quality Control

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The transmetalation step is too slow, allowing the boronic acid to hydrolyze.

    • Solution: Ensure rigorous degassing of solvents. If the boronic acid is highly electron-poor, consider switching to the corresponding Potassium Trifluoroborate salt or MIDA boronate and increasing the temperature to 95 °C.

  • Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).

    • Cause: Oxygen ingress during the reaction setup.

    • Solution: Verify the integrity of the Schlenk line vacuum and ensure the Toluene/H₂O mixture is thoroughly sparged.

  • Issue: Incomplete Conversion.

    • Cause: Catalyst deactivation or insufficient base solubility.

    • Solution: Verify the stirring rate is high enough to emulsify the biphasic mixture. K₃PO₄ requires the aqueous phase to properly activate the boronic acid into the reactive boronate species.

Catalytic Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle, highlighting where the specific structural features of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone interact with the SPhos ligand.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)(SPhos)] Hindered by ortho-OCH2CF3 Pd0->OA 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethanone TM Transmetalation [Pd(II)(Ar)(Ar')(SPhos)] Facilitated by K3PO4 OA->TM Ar'-B(OH)2 K3PO4 RE Reductive Elimination Biaryl Product Release TM->RE Isomerization RE->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered ortho-trifluoroethoxy arenes.

References

  • Sigma-Aldrich.
  • Hungarian Academy of Sciences (MTA). Applications of aromatic nucleophilic substitution in medicinal chemistry.
  • The Journal of Organic Chemistry (ACS). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Note: Strategic Incorporation of Trifluoroethoxy (-OCH₂CF₃) Groups into Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Guide.

Executive Summary & Pharmacological Rationale

The incorporation of fluorine into Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicinal chemistry. Specifically, the trifluoroethoxy (-OCH₂CF₃) group offers a highly specialized combination of steric bulk, electron-withdrawing capacity, and lipophilicity. Blockbuster drugs such as the antiarrhythmic agent flecainide and the proton pump inhibitor lansoprazole rely heavily on this moiety to dictate their pharmacokinetic and pharmacodynamic profiles[1][2].

The strategic addition of the -OCH₂CF₃ group modulates the physicochemical properties of APIs in three distinct ways:

  • Metabolic Stability: The strong C-F bonds and steric hindrance block adjacent sites from Cytochrome P450-mediated oxidation[3].

  • Lipophilicity: The hydrophobicity of the fluorine atoms enhances membrane permeability, aiding in gastrointestinal absorption and blood-brain barrier penetration.

  • pKa Modulation: The potent electron-withdrawing nature of the -CF₃ group lowers the pKa of proximal basic amines, which can improve oral bioavailability and target binding affinity.

Visualizing the Pharmacological Impact

Pharmacological_Impact cluster_0 cluster_1 A Trifluoroethoxy Group (-OCH2CF3) B Increased Lipophilicity A->B Fluorine hydrophobicity C Metabolic Stability A->C C-F bond strength D pKa Modulation A->D Electron-withdrawing E Enhanced Membrane Permeability B->E F Resistance to CYP450 Oxidation C->F G Improved Target Binding D->G

Fig 1. Pharmacological and physicochemical impacts of incorporating a trifluoroethoxy group into APIs.

Mechanistic Insights: The "Why" Behind the Chemistry

The Nucleophilicity Barrier: Why is synthesizing trifluoroethyl ethers so challenging? The causality lies in the intense electron-withdrawing effect of the three fluorine atoms. This effect drastically pulls electron density away from the oxygen atom in 2,2,2-trifluoroethanol (TFE), rendering TFE a remarkably poor nucleophile compared to standard aliphatic alcohols like ethanol. Consequently, traditional Williamson ether syntheses or standard SNAr reactions fail unless the electrophile is exceptionally activated[4].

To bypass this massive activation energy barrier, modern synthetic chemistry relies on two primary workarounds:

  • Transition-Metal Catalysis: Palladium and copper-catalyzed cross-couplings facilitate the reaction between aryl halides and TFE. The use of borate salts or the formation of pre-coordinated metal-alkoxide complexes artificially lowers the activation energy required for C-O bond formation[4].

  • Photoredox Catalysis: Recent advancements utilize visible-light photoredox catalysis to generate highly reactive trifluoroethoxyl radicals from specialized reagents (e.g., N-ORf). This enables the direct C-H functionalization of unactivated (hetero)arenes, a process highly valued for late-stage drug diversification[5].

Comparative Analysis of Synthetic Methodologies

Selecting the correct trifluoroethoxylation method depends on the stage of drug development and the nature of the substrate. The table below summarizes the quantitative and qualitative metrics of modern approaches.

MethodologyCatalyst / ReagentSubstrate ScopeTypical YieldKey Advantage
Nucleophilic Aromatic Substitution (SNAr) Base (NaH, Cs₂CO₃) + TFEHighly electron-deficient arenes60–95%Cost-effective; ideal for early-stage intermediates (e.g., Lansoprazole synthesis)[1].
Transition Metal Cross-Coupling Pd/Cu salts + Borate salts or TFEAryl halides (Cl, Br, I)70–90%Broad functional group tolerance; reliable for scale-up[4].
Photocatalytic C–H Functionalization Ru/Ir complexes + N-ORf reagentUnactivated (hetero)arenes50–85%Mild, room-temperature conditions; perfect for late-stage API diversification[5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to confirm causality and reaction progress.

Workflow Diagram: Late-Stage Photocatalytic Functionalization

Photocatalytic_Workflow Step1 1. Substrate & Photocatalyst Preparation in Solvent Step2 2. Addition of Trifluoroethoxylating Reagent (N-ORf) Step1->Step2 Step3 3. Visible Light Irradiation (Blue LED, 24h, RT) Step2->Step3 QC In-line QC: LC-MS Check for m/z shift Step3->QC Aliquot at 12h Step4 4. Reaction Quenching & Aqueous Workup Step5 5. Chromatographic Purification (Silica Gel) Step4->Step5 QC->Step3 Incomplete QC->Step4 >95% Conversion

Fig 2. Self-validating experimental workflow for the photocatalytic C-H trifluoroethoxylation.

Protocol A: Copper-Catalyzed Ullmann-Type Trifluoroethoxylation of Aryl Halides

Objective: Coupling of an aryl bromide with 2,2,2-trifluoroethanol for scale-up synthesis. Causality in Design: Copper(I) is chosen over Palladium for cost-efficiency. The addition of a diamine ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), while simultaneously solubilizing the reactive Cu-alkoxide intermediate.

  • Preparation: In a nitrogen-filled glovebox, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), and the aryl bromide (1.0 equiv) in an oven-dried Schlenk tube.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the Cu(I) catalyst.

  • Reagent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) (3.0 equiv) and anhydrous toluene via syringe. Seal the tube tightly.

  • Reaction: Transfer the sealed tube to a preheated oil bath and stir at 100 °C for 24 hours[3].

  • Self-Validation Check (Colorimetric & Mass):

    • Visual: The solution should transition from pale yellow to a deep, homogeneous red/brown, indicating the successful formation of the active Cu-ligand complex.

    • Analytical: Pull a 10 µL aliquot under N₂, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. The disappearance of the aryl bromide isotopic pattern and the appearance of the [M+H]+ peak corresponding to the trifluoroethyl ether validates catalytic turnover. If unreacted starting material remains, spike with an additional 5 mol% CuI and continue heating.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts. Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes

Objective: Direct late-stage functionalization of an unactivated API core. Causality in Design: Traditional cross-coupling requires pre-halogenated substrates. Photoredox catalysis bypasses this by generating a highly reactive oxygen-centered radical from a specialized N-ORf reagent, allowing direct C-H abstraction and functionalization under mild conditions[5].

  • Preparation: To a dry vial equipped with a magnetic stir bar, add the (hetero)arene substrate (1.0 equiv), the trifluoroethoxylating reagent (e.g., benzotriazolium-based N-ORf, 1.5 equiv), and the photocatalyst ₂ (2 mol%)[5].

  • Solvation & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Degas the solution via three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen acts as a potent triplet quencher for the excited-state photocatalyst and will prematurely terminate the radical chain reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12-24 hours.

  • Self-Validation Check (Fluorescence & TLC):

    • Visual: The reaction mixture should exhibit a distinct, sustained luminescence under blue light irradiation.

    • Analytical: Monitor by TLC (Hexanes/EtOAc). The formation of a new, significantly more non-polar spot (driven by the highly lipophilic -CF₃ group) validates the successful C-H functionalization.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃[3]. Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and isolate the target API derivative via column chromatography.

References

  • A Comparative Guide to Modern Trifluoroethoxylation Methods. Benchchem.3

  • An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API. ACS Publications. 1

  • Transition metal catalyzed trifluoroethoxylation of aromatic and heteroaromatic molecules. MTA KIK. 4

  • Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes. ACS Publications. 5

  • Palladium-Catalyzed C–H Trifluoroethoxylation of N-Sulfonylbenzamides. ACS Publications. 2

Sources

Application Note: A Scalable and Efficient Manufacturing Process for 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scale-up manufacturing of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone, a key building block in modern medicinal chemistry. The trifluoroethoxy moiety is crucial for enhancing the metabolic stability and lipophilicity of drug candidates[1]. This guide details a robust and highly efficient two-step synthetic protocol, commencing from the commercially available intermediate, 3-bromo-4-hydroxyacetophenone. The chosen Williamson ether synthesis route is optimized for safety, yield, and scalability. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, critical process parameters, and robust analytical controls to ensure the production of a high-purity final product suitable for pharmaceutical development.

Introduction and Strategic Process Design

The synthesis of complex pharmaceutical intermediates demands a strategy that is not only chemically sound but also economically viable and safe on a large scale. 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone presents a synthetic challenge that can be approached via several pathways. After careful evaluation, we have selected a process centered on the Williamson ether synthesis.

Causality for Route Selection: The selected route begins with 3-bromo-4-hydroxyacetophenone, a readily available starting material[2]. This strategic choice bypasses multiple initial steps, such as the bromination and acylation of a simpler precursor, thereby reducing production time, material costs, and waste streams. The core transformation is the etherification of the phenolic hydroxyl group with a 2,2,2-trifluoroethyl source. This method is well-documented, high-yielding, and generally proceeds under manageable conditions, making it ideal for industrial scale-up[1].

Overall Manufacturing Workflow: The process is logically segmented into two primary stages: the in situ formation of the potent nucleophile, sodium 2,2,2-trifluoroethoxide, followed by the nucleophilic aromatic substitution (SNAr-type) reaction with the starting material.

cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Synthesis & Purification A Charge Reactor with Sodium Hydride & Solvent B Controlled Addition of 2,2,2-Trifluoroethanol A->B C In Situ Formation of Sodium 2,2,2-Trifluoroethoxide B->C D Addition of 3-bromo-4- hydroxyacetophenone C->D Transfer to Synthesis Reactor E Controlled Reaction (Monitored by HPLC) D->E F Aqueous Quench & Extraction E->F G Crystallization & Isolation F->G H Drying & QC Analysis G->H I Final Product: 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone H->I

Caption: High-level workflow for the manufacturing of 3-bromo-4-(2,2,2-trifluoroethoxy)acetophenone.

Mechanistic Principle: Williamson Ether Synthesis This reaction is a cornerstone of organic synthesis for forming ethers. It involves the reaction of an alkoxide ion with a suitable organohalide. In this specific application, the phenoxide generated from 3-bromo-4-hydroxyacetophenone is not used directly due to the lower reactivity of aryl halides. Instead, we utilize a more potent nucleophile, sodium 2,2,2-trifluoroethoxide, which reacts with the activated aryl bromide. The electron-withdrawing acetyl group para to the bromine atom activates the ring towards nucleophilic substitution, facilitating the reaction. The reaction proceeds via a nucleophilic substitution mechanism where the trifluoroethoxide anion attacks the carbon atom bearing the bromine atom[1].

Raw Materials, Reagents, and Equipment

Successful scale-up requires stringent control over the quality of raw materials and the use of appropriate industrial-grade equipment.

Material / ReagentCAS NumberRequired Grade / PuritySupplier Notes
3-bromo-4-hydroxyacetophenone1836-06-2>98%Ensure low moisture content.
Sodium Hydride (60% dispersion in oil)7646-69-760% dispersionHandle under inert atmosphere only.
2,2,2-Trifluoroethanol (TFE)75-89-8>99%, AnhydrousAnhydrous grade is critical to prevent quenching of NaH.
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, <50 ppm H₂OLow water content is essential.
Ethyl Acetate141-78-6Technical GradeUsed for extraction.
n-Heptane142-82-5Technical GradeUsed as an anti-solvent for crystallization.
Saturated Aqueous NH₄ClN/APrepared in-houseUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9GranularUsed for drying the organic phase.

Required Equipment:

  • Glass-lined or stainless steel reactor (100L capacity) with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or dosing pump for controlled liquid addition.

  • Condenser for temperature control.

  • Vacuum pump and vacuum oven for drying.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.

Detailed Manufacturing Protocol

This protocol is designed for a 1 kg scale production. All operations involving sodium hydride must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

start START: Inert Reactor charge_solvent Charge Anhydrous DMF (20 L) into Reactor start->charge_solvent cool_reactor Cool Reactor to 0-5 °C charge_solvent->cool_reactor charge_nah Charge Sodium Hydride (60% disp., 0.22 kg, 5.5 mol) in portions cool_reactor->charge_nah add_tfe Slowly Add TFE Solution (Maintain T < 10 °C) (H₂ evolution) charge_nah->add_tfe prep_tfe Prepare Solution: 2,2,2-Trifluoroethanol (0.55 kg, 5.5 mol) in Anhydrous DMF (5 L) prep_tfe->add_tfe stir_alkoxide Stir at RT for 1 hr (Alkoxide Formation Complete) add_tfe->stir_alkoxide add_substrate Add 3-bromo-4-hydroxyacetophenone (1.0 kg, 4.65 mol) in portions stir_alkoxide->add_substrate heat_reaction Heat to 60-65 °C Monitor by HPLC (2-4 hrs) add_substrate->heat_reaction check_completion Reaction Complete? (<1% Starting Material) heat_reaction->check_completion check_completion->heat_reaction No cool_down Cool to 10-15 °C check_completion->cool_down Yes quench Slowly Quench with sat. aq. NH₄Cl (10 L) cool_down->quench extract Extract with Ethyl Acetate (2 x 15 L) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in Vacuo to Oily Residue dry->concentrate crystallize Add n-Heptane (5 L) Stir to Induce Crystallization Cool to 0-5 °C concentrate->crystallize filter Filter Solid Product Wash with Cold n-Heptane crystallize->filter dry_product Dry in Vacuum Oven (40 °C, <1 mbar) filter->dry_product end END: Final Product dry_product->end

Caption: Detailed step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the 100L reactor is clean, dry, and rendered inert by purging with nitrogen for at least 30 minutes.

  • Alkoxide Formation:

    • Charge anhydrous DMF (20 L) into the reactor and cool to 0-5 °C using a chiller.

    • Under a strong nitrogen counter-flow, carefully charge sodium hydride (0.22 kg of 60% dispersion, 5.5 mol) in portions. Causality: Portion-wise addition prevents clumping and ensures better dispersion.

    • In a separate vessel, prepare a solution of 2,2,2-trifluoroethanol (0.55 kg, 5.5 mol) in anhydrous DMF (5 L).

    • Slowly add the trifluoroethanol solution to the stirred NaH suspension via a dosing pump over 1-2 hours. Maintain the internal temperature below 10 °C. Vigorous hydrogen gas evolution will occur. Ensure the reactor's off-gas is safely vented. Causality: Slow addition at low temperature is critical to control the exothermic reaction and the rate of hydrogen evolution, preventing a dangerous pressure buildup[1].

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Ether Synthesis:

    • To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add 3-bromo-4-hydroxyacetophenone (1.0 kg, 4.65 mol) as a solid in portions over 30 minutes.

    • Heat the reaction mixture to 60-65 °C and stir.

    • Monitor the reaction progress every hour using HPLC until the starting material is less than 1% of the total peak area (typically 2-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 L). Causality: This safely neutralizes any unreacted sodium hydride and alkoxide. An exothermic reaction will occur; slow addition is mandatory.

    • Transfer the mixture to a separation funnel or extraction vessel. Extract the product into ethyl acetate (2 x 15 L).

    • Combine the organic layers and wash sequentially with water (10 L) and saturated brine (10 L) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification and Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude oily or solid residue.

    • Add n-heptane (5 L) to the residue and stir vigorously. The product should precipitate as a solid. If needed, scratch the flask to induce crystallization. Causality: Crystallization is a highly effective and scalable purification method that avoids the cost and solvent waste of large-scale chromatography[3].

    • Cool the slurry to 0-5 °C and stir for 1 hour to maximize precipitation.

    • Filter the solid product using a Nutsche filter. Wash the filter cake with cold n-heptane (2 x 1 L).

    • Dry the purified solid in a vacuum oven at 40 °C until a constant weight is achieved.

    • Expected yield: 1.1 - 1.25 kg (80-90%).

Critical Process Parameters and Quality Control

ParameterRecommended RangeRationale / Impact on Process
Molar Ratio (NaH:Substrate)1.1 - 1.2 : 1A slight excess of NaH ensures complete deprotonation of TFE, driving the reaction to completion.
Molar Ratio (TFE:Substrate)1.1 - 1.2 : 1A slight excess of the nucleophile is used to ensure the complete consumption of the limiting reagent.
Alkoxide Formation Temp.0 - 10 °CControls the exothermic reaction and rate of H₂ evolution, ensuring safety.
Ether Synthesis Temp.60 - 65 °CProvides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without causing significant side product formation.
Reaction Time2 - 4 hoursDetermined by HPLC monitoring to ensure complete conversion and maximize yield while minimizing degradation.
Quenching Temp.10 - 15 °CMitigates the exotherm from quenching residual reactive species.

Final Product Quality Control Specifications:

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
Purity (by HPLC)≥ 99.0% (Area %)HPLC-UV (254 nm)
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Melting PointTo be established (e.g., 52-57 °C)Melting Point Apparatus
Residual SolventsEthyl Acetate < 5000 ppm, Heptane < 5000 ppmHeadspace GC
Water Content≤ 0.2%Karl Fischer Titration

Safety and Environmental Considerations

Hazardous Material Handling:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled in an inert, dry atmosphere. All equipment must be thoroughly dried before use. Use Class D fire extinguishers (for combustible metals)[4].

  • Acetyl Chloride & Aluminum Chloride: While not used in this primary protocol, they are key reagents in alternative syntheses (e.g., Friedel-Crafts acylation) and are highly corrosive and react violently with water[5][6][7][8]. Handling requires a chemical fume hood and appropriate PPE[7].

  • Solvents (DMF, Ethyl Acetate): Flammable liquids. Use in well-ventilated areas, away from ignition sources. Ground all equipment to prevent static discharge[4][8]. DMF is a reproductive toxin and should be handled with extreme care.

Personal Protective Equipment (PPE):

  • Wear safety goggles and a face shield at all times.

  • Use heavy-duty, chemically resistant gloves (e.g., butyl rubber for handling DMF).

  • A flame-retardant lab coat is mandatory, especially when working with sodium hydride.

  • Ensure safety showers and eyewash stations are readily accessible[7].

Waste Management:

  • Aqueous waste from the work-up should be neutralized to a pH of 6-8 before disposal.

  • Organic solvent waste containing ethyl acetate and heptane should be collected in appropriately labeled containers for incineration.

  • Never dispose of organic solvents down the drain[6]. Any residual sodium hydride in equipment must be quenched slowly and carefully with isopropanol, followed by methanol, and then water in a well-ventilated area.

References

  • Lab Alley. (2025). SAFETY DATA SHEET - Aluminum chloride. Available at: [Link]

  • Pearson, D. E., et al. Acetophenone, 3-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • INCHEM. ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]

  • ResearchGate. Synthesis of 3-bromo derivatives of flavones | Request PDF. Available at: [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available at: [Link]

  • Organic Syntheses. An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar.... Available at: [Link]

  • Semantic Scholar. Supporting Information Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Available at: [Link]

  • Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Scribd. Purification Techniques for Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • Corey Organics. 3-Bromo Acetophenone manufacturers. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]

  • ChemDmart. API Data Summary Report Of 3-Bromo-4-Hydroxyacetophenone. Available at: [Link]

  • ResearchGate. (PDF) A facile 2,2,2-trifluoroethyl fatty acid ester synthesis.... Available at: [Link]

  • Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. Available at: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • Google Patents. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
  • Teledyne Labs. Purification Strategies for Flavones and Related Compounds. Available at: [Link]

Sources

Application Note: Strategic Utilization of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Compound Classification: Fluorinated Acetophenone Building Block

Mechanistic Rationale: The Strategic Value of the Scaffold

The modern agrochemical landscape is heavily reliant on the strategic incorporation of fluorine to overcome pest resistance and improve field efficacy. The building block 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone represents a highly privileged scaffold for the synthesis of next-generation ectoparasiticides, insecticides, and fungicides.

As a Senior Application Scientist, selecting this specific building block is driven by three causal structure-activity relationship (SAR) principles:

  • The 2,2,2-Trifluoroethoxy Motif (Metabolic Shielding): The inclusion of fluoroalkoxy groups dramatically increases the lipophilicity of the resulting molecule, which is critical for cuticular penetration in arthropods and foliar uptake in plants [1]. More importantly, the strong electron-withdrawing nature of the −CF3​ group retards oxidative dealkylation by cytochrome P450 enzymes—a primary mechanism of metabolic resistance in agricultural pests.

  • The Acetophenone Core (Heterocyclic Precursor): The methyl ketone moiety acts as a versatile electrophilic/nucleophilic center. It is the canonical starting point for synthesizing biologically active five-membered heterocycles, specifically isoxazolines (GABA-gated chloride channel antagonists) and pyrazoles (Succinate dehydrogenase inhibitors).

  • The 3-Bromo Substituent (Late-Stage Diversification): Unlike fully elaborated commercial active ingredients, the presence of the bromine atom provides a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows discovery chemists to rapidly generate a library of analogs without rebuilding the central heterocycle.

Application Workflow 1: Synthesis of Fluorinated Isoxazoline Insecticides

Isoxazolines are a premier class of modern insecticides. The synthesis from our targeted acetophenone involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by a [3+2] cycloaddition with hydroxylamine [2, 3].

G A 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)- phenyl]-ethanone C Fluorinated Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aryl Aldehyde (Base Catalyst) B->C E Isoxazoline Insecticide Scaffold C->E [3+2] Cycloaddition (Cyclization) D Hydroxylamine HCl (Alkaline Medium) D->E

Figure 1: Two-step synthetic workflow for generating isoxazoline insecticides from the fluorinated acetophenone.

Protocol 1.1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Self-Validating System: This protocol utilizes in-process NMR tracking to ensure the complete consumption of the methyl ketone before proceeding to cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone and 11.0 mmol of a substituted benzaldehyde in 50 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 5 mL of a 40% (w/v) aqueous NaOH solution over 15 minutes to prevent uncontrolled exothermic polymerization.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 8–12 hours.

  • Validation Checkpoint 1 (TLC & NMR): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting ketone spot disappears. 1H NMR of an aliquot must show the disappearance of the singlet at ∼2.5 ppm (acetyl protons) and the appearance of two distinct doublets at ∼7.4 and 7.8 ppm with a coupling constant of J=16 Hz, confirming the trans-alkene geometry of the chalcone.

  • Workup: Pour the mixture into 200 mL of crushed ice water. Neutralize with 1M HCl to pH 7. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol 1.2: Cyclization to Isoxazoline
  • Reaction Setup: Dissolve 5.0 mmol of the purified chalcone in 30 mL of ethanol.

  • Reagent Addition: Add 10.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 10.0 mmol of potassium hydroxide (KOH) or sodium acetate.

  • Cyclization: Reflux the mixture at 80 °C for 6 hours. The alkaline medium facilitates the formation of the oxime intermediate, which undergoes intramolecular nucleophilic attack on the β -carbon of the enone system [2].

  • Validation Checkpoint 2 (LC-MS & NMR): LC-MS should indicate a mass shift corresponding to +15 Da from the chalcone. 1H NMR must confirm the disappearance of the alkene doublets and the emergence of an ABX spin system: two diastereotopic protons for the CH2​ group ( ∼3.1 and 3.6 ppm) and one chiral CH proton ( ∼5.6 ppm, dd) characteristic of the isoxazoline ring.

  • Isolation: Concentrate the solvent in vacuo, partition between water and ethyl acetate, extract the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography.

Application Workflow 2: Synthesis of Pyrazole-Based Fungicides

To target fungal pathogens (e.g., via SDHI inhibition), the acetophenone can be converted into a 1,3-diketone, which readily condenses with hydrazines to form highly stable pyrazole cores.

G A 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)- phenyl]-ethanone B Claisen Condensation (Ethyl Acetate / NaH) A->B C 1,3-Diketone Intermediate B->C D Hydrazine Derivative (EtOH, Reflux) C->D E Trifluoroethoxy-Pyrazole Fungicide D->E F Late-Stage Suzuki Coupling (via 3-Bromo position) E->F

Figure 2: Logical progression from acetophenone to a highly functionalized pyrazole fungicide, highlighting the late-stage utility of the 3-bromo substituent.

Protocol 2.1: 1,3-Diketone Formation & Pyrazole Cyclization
  • Claisen Condensation: To a suspension of sodium hydride (NaH, 60% dispersion, 15.0 mmol) in anhydrous THF at 0 °C, add 10.0 mmol of the acetophenone building block. Stir for 30 minutes to form the enolate.

  • Acylation: Slowly add ethyl acetate (or another aliphatic ester) (12.0 mmol). Reflux for 4 hours. Quench with saturated NH4​Cl and extract with dichloromethane to yield the 1,3-diketone.

  • Validation Checkpoint 3 (Enol Tautomerism): 1H NMR of the intermediate will typically show a broad singlet far downfield ( ∼15−16 ppm), indicating the strongly hydrogen-bonded enol form of the 1,3-diketone.

  • Pyrazole Formation: Dissolve the 1,3-diketone (5.0 mmol) in ethanol. Add a substituted hydrazine (e.g., methylhydrazine, 5.5 mmol). Reflux for 3 hours. The reaction yields a mixture of regioisomeric pyrazoles which can be separated via preparative HPLC.

Quantitative Data & Physicochemical Profiling

The strategic addition of the 2,2,2-trifluoroethoxy group significantly alters the physicochemical properties of the resulting scaffolds, optimizing them for agrochemical formulations (e.g., suspension concentrates or emulsifiable concentrates).

Reaction Step / ScaffoldReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Est. Scaffold TPSA (Ų)Est. Scaffold LogP
1. Chalcone Intermediate NaOH (40% aq), EtOH258 - 1275 - 8535.54.2 - 4.8
2. Isoxazoline Core NH2​OH⋅HCl , KOH804 - 665 - 8047.83.8 - 4.5
3. 1,3-Diketone Int. NaH, Ethyl Acetate, THF65470 - 7554.33.5 - 4.0
4. Pyrazole Core Hydrazine derivative, EtOH80380 - 9043.63.6 - 4.2

Note: LogP values are highly dependent on the choice of the secondary coupling partner (aldehyde or hydrazine) but are universally elevated by +0.8 to +1.2 units due to the trifluoroethoxy moiety compared to methoxy analogs.

References

  • Planas, O., Peciukenas, V., Leutzsch, M., & Cornella, J. (2022). Photomediated Hexafluoroisopropoxylation of Unactivated Aryl Halides. ChemRxiv. Available at:[Link]

  • Mahdi, I. S., Abdula, A. M., & Jassim, A. M. N. (2024). Synthesis, Antimicrobial Evaluation, and Docking Study of Some New Isoxazoline Derivatives Derived from Chalcones. Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 11(1), 217-232. Available at:[Link]

  • Verma, S., et al. (2021). A Concise Review on Synthesis, Anti-inflammatory and Antioxidant Activities of Chalcone. Asian Journal of Pharmaceutical Research. Available at:[Link]

Troubleshooting & Optimization

troubleshooting solubility issues of CAS 1246288-95-8 in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling CAS 1246288-95-8 (1-[3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone). This guide is engineered for researchers, medicinal chemists, and drug development professionals who are experiencing solubility bottlenecks during synthesis, purification, or in vitro biological screening.

Part 1: Compound Profiling & Causality

To troubleshoot solubility, we must first understand the physicochemical causality dictated by the molecule's structure. CAS 1246288-95-8 is a highly halogenated acetophenone derivative.

  • High Lipophilicity: The presence of a heavy, polarizable bromine atom significantly increases the molecule's overall lipophilicity (LogP), driving down its aqueous solubility[1].

  • The "Fluorous Effect": The trifluoroethoxy (-OCH₂CF₃) group introduces a localized fluorous character. Highly fluorinated moieties are uniquely "fluorophilic"—they resist solvation by both highly polar solvents (like water) and standard lipophilic hydrocarbon solvents (like hexanes)[2]. Instead, they prefer to self-segregate or dissolve in specialized halogenated or polar aprotic environments.

  • Hydrogen Bonding Deficit: While the ketone acts as a hydrogen bond acceptor, the molecule lacks any hydrogen bond donors, severely limiting its interaction with protic solvents like alcohols or water.

Standard assumptions about organic solubility will fail here because the molecule is neither purely lipophilic nor hydrophilic.

Part 2: Troubleshooting FAQs

Q1: Why does CAS 1246288-95-8 precipitate immediately when diluting my DMSO stock into an aqueous assay buffer? A: This phenomenon, known as "crashing out," occurs because the compound's fluorous nature and high lipophilicity make it thermodynamically unstable in water. When the DMSO stock is introduced to the buffer, the local dielectric constant drops rapidly. The aqueous hydration shell cannot stabilize the hydrophobic faces of the molecule, leading to rapid nucleation and precipitation[3]. Expert Insight: Do not rely solely on DMSO. To prevent precipitation, utilize amphiphilic block copolymers as cosolvents. Studies demonstrate that incorporating Pluronic surfactants (such as Pluronic F127 or P123) can successfully maintain lipophilic, halogenated compounds in solution by forming protective micellar structures around the hydrophobic core[4].

Q2: My DMSO stock solutions seem to lose concentration over time, even when stored at -20°C. What is happening? A: Repeated freeze-thaw cycles synergistically enhance the precipitation of lipophilic compounds[3]. DMSO is highly hygroscopic; every time a vial is opened, it absorbs atmospheric moisture. Because CAS 1246288-95-8 is highly sensitive to water, even a 1-2% increase in the water content of the DMSO stock will drastically lower its solubility threshold, causing irreversible micro-crystallization that may not be immediately visible to the naked eye[3]. Expert Insight: Aliquot your master stock into single-use volumes immediately upon preparation and store them in a desiccated environment.

Q3: I am trying to recrystallize the compound for purification, but it "oils out" in hexanes instead of forming crystals. What is the optimal solvent system? A: The trifluoroethoxy group imparts orthogonal solubility. The compound will resist solvation in purely aliphatic hydrocarbons like hexanes, leading to liquid-liquid phase separation ("oiling out") rather than crystallization[2]. Expert Insight: Transition to a binary solvent system utilizing a polar aprotic or halogenated solvent as the primary solubilizer, and a slightly more polarizable anti-solvent. An Ethyl Acetate / Heptane system provides the precise dielectric gradient needed to overcome the fluorous effect and induce controlled crystal nucleation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Stable Micellar Stock Solutions for Bioassays

This protocol utilizes micellar encapsulation to prevent the fluorous compound from crashing out during aqueous dilution.

  • Primary Solubilization: Weigh 5.94 mg of CAS 1246288-95-8 and dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO to create a 20 mM master stock. Vortex until optically clear.

  • Cosolvent Preparation: Prepare a 5% (w/v) solution of Pluronic F127 in your target aqueous assay buffer (e.g., PBS pH 7.4). Stir at room temperature until fully dissolved.

  • Solvent Shift: Rapidly inject 10 µL of the 20 mM DMSO stock into 990 µL of the Pluronic-buffer solution while vortexing vigorously (800 rpm) to prevent localized supersaturation.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD₆₀₀) using a UV-Vis spectrophotometer. An OD₆₀₀ > 0.05 indicates micro-precipitation (light scattering). If OD₆₀₀ < 0.05, the micellar suspension is stable and ready for serial dilution.

Protocol B: Biphasic Recrystallization Workflow

This protocol leverages dielectric gradients to yield high-purity crystals without oiling out.

  • Dissolution: Suspend 1.0 g of crude CAS 1246288-95-8 in 3.0 mL of boiling Ethyl Acetate (EtOAc). Stir until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining a gentle reflux, add Heptane dropwise (approx. 5-7 mL) until a faint, persistent turbidity is observed (the cloud point).

  • Equilibration: Add exactly 1-2 drops of EtOAc until the solution just clears. Remove from heat and allow the flask to cool ambiently to 25°C over 4 hours, then transfer to 4°C overnight.

  • Self-Validation Step: Isolate the crystals via vacuum filtration. Dissolve a 5 mg sample in CDCl₃ and perform ¹⁹F-NMR. The successful exclusion of trapped solvent and impurities is validated by a sharp, well-resolved triplet/quartet for the trifluoroethoxy signal without broad baseline artifacts.

Part 4: Quantitative Data Presentation

The following table summarizes the solubilizing capacity of various organic solvents for highly halogenated acetophenones, guiding your solvent selection based on dielectric constants.

Solvent CategoryExample SolventDielectric Constant (ε)Solubilizing Capacity for CAS 1246288-95-8Recommended Application
Halogenated Dichloromethane (DCM)8.93Excellent (>100 mg/mL)Primary extraction, synthesis
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70Good (up to 50 mM)Stock solutions (anhydrous only)
Ester Ethyl Acetate (EtOAc)6.02Good (50 - 100 mg/mL)Recrystallization (Primary Solvent)
Aliphatic Heptane1.92Poor (<5 mg/mL)Recrystallization (Anti-Solvent)
Protic / Aqueous Water80.10Insoluble (<0.01 mg/mL)Avoid without Pluronic surfactants

Part 5: Troubleshooting Visualization

SolubilityWorkflow Start Solubility Issue: CAS 1246288-95-8 Decision Application Type? Start->Decision Assay In Vitro Assay (DMSO Stock) Decision->Assay Bio-screening Purification Purification (Recrystallization) Decision->Purification Synthesis Issue1 Precipitation upon aqueous dilution Assay->Issue1 Issue2 Oiling out or insoluble in aliphatic solvents Purification->Issue2 Fix1 Use Cosolvents (e.g., Pluronic F127) Issue1->Fix1 Prevent fluorous aggregation Fix2 Use Binary System (EtOAc / Heptane) Issue2->Fix2 Overcome fluorous effect Success1 Stable Micellar Suspension Fix1->Success1 Success2 High-Purity Crystals Fix2->Success2

Workflow for troubleshooting CAS 1246288-95-8 solubility in assays and purification.

Part 6: References

  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL:

  • Title: Fluorine-Rich Planetary Environments as Possible Habitats for Life Source: MDPI URL:

  • Title: Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects Source: ResearchGate URL:

  • Title: Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model Source: MDPI URL:

Sources

resolving peak overlap in 1H NMR spectra of fluorinated phenyl ethanones

Technical Support Center: Resolving 1 H NMR Peak Overlap in Fluorinated Phenyl Ethanones

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in deciphering complex NMR spectra. Fluorinated phenyl ethanones (such as 2-fluoroacetophenone or 4-fluoroacetophenone) present a unique analytical challenge.

Because Fluorine-19 ( 19 F) has a spin of 1/2, a 100% natural abundance, and a high gyromagnetic ratio, it couples extensively with protons across the carbon skeleton[1]. This extensive scalar coupling network creates high-order multiplets that cause severe signal overlap in the narrow aromatic region (7.0 - 8.0 ppm) of a standard 1 H NMR spectrum[2].

This guide provides field-proven, self-validating methodologies to isolate and resolve these overlapping signals.

Diagnostic Logic Tree

Before altering your sample or instrument parameters, use the following diagnostic workflow to determine the root cause of the spectral overlap and select the appropriate resolution strategy.

NMR_Resolution_PathwayStart1H NMR Spectrum:Severe Aromatic OverlapCheckFIdentify Couplings:Are J_HF splittings present?Start->CheckFRun1H19FExecute 1H{19F}Decoupled NMRCheckF->Run1H19F Yes (3J/4J/5J_HF > 1 Hz) RunPureShiftExecute Pure Shift(PSYCHE) 1H{19F} NMRCheckF->RunPureShift No (Only J_HH) CheckOverlapIs overlap resolved?Run1H19F->CheckOverlapCheckOverlap->RunPureShift No (J_HH overlap) SolventChange Solvent(Alter Dielectric Constant)CheckOverlap->Solvent No (Through-Space Coupling) SuccessSignals Assigned &QuantifiedCheckOverlap->Success Yes RunPureShift->SuccessSolvent->Success

Diagnostic workflow for resolving 1H NMR peak overlap in fluorinated phenyl ethanones.

Quantitative Data: Understanding JHF​ Coupling Constants

To troubleshoot overlap, you must first understand the causality of the splitting. Fluorine couples with protons through both bonds and space. Table 1 summarizes the typical coupling constants you will encounter in fluorinated acetophenones.

Table 1: Typical 1 H- 19 F Coupling Constants in Phenyl Ethanones

Coupling TypeTypical Range (Hz)Structural Implication & Causality
3JHF​ (ortho)8.0 - 12.0Direct adjacent F-H interaction on the aromatic ring.
4JHF​ (meta)4.0 - 6.0Through-bond interaction; splits expected doublets into complex multiplets[3].
5JHF​ (para)1.0 - 3.5Long-range coupling; causes subtle peak broadening or fine splitting.
5JHF​ ( α -CH 3​ )3.2 - 5.0Through-space (TS) coupling observed specifically in 2'-fluoroacetophenones due to the preferred s-trans conformation[4].

Troubleshooting Workflows & Methodologies

Protocol A: 1 H{ 19 F} Heteronuclear Decoupling

Causality: The primary cause of overlap in these molecules is heteronuclear JHF​ coupling. By continuously irradiating the 19 F resonance frequency during 1 H acquisition, we force the fluorine spins to transition rapidly, averaging their local magnetic field to zero. This collapses the complex JHF​ multiplets into simpler JHH​ patterns[4].

Step-by-Step Methodology:

  • Probe Tuning: Ensure your NMR probe is dual-tuned to both 1 H and 19 F frequencies.

  • 19 F Reference Acquisition: Acquire a standard 19 F NMR spectrum to determine the exact chemical shift offset (O2) of the fluorine resonance (e.g., typically around -109 ppm for 4-fluoroacetophenone).

  • Pulse Program Selection: Load a 1 H{ 19 F} pulse sequence with inverse gated decoupling (e.g., zgig on Bruker systems). Scientific Insight: Inverse gated decoupling prevents Nuclear Overhauser Effect (NOE) buildup, which is critical if you need accurate quantitative integration[5].

  • Parameter Configuration: Set the decoupling frequency (O2) to the center of the 19 F signal. Set the decoupling power to a safe level (generating a decoupling field of 2-4 kHz) to prevent probe heating.

  • Acquisition & Validation: Acquire the 1 H spectrum. Self-Validation: You can confirm the success of this protocol if the complex multiplets in the aromatic region immediately resolve into standard doublets and triplets.

Protocol B: Pure Shift (PSYCHE) 1 H{ 19 F} NMR

Causality: If severe overlap persists after 19 F decoupling, the root cause is homonuclear ( JHH​ ) coupling between the aromatic protons themselves. Pure Shift NMR utilizes spatial encoding to decouple protons from one another, collapsing all multiplets into sharp singlets[6].

Step-by-Step Methodology:

  • Calibration: Accurately calibrate the 1 H 90-degree pulse for your specific sample.

  • Sequence Loading: Load the Pure Shift Yielded by Chirp Excitation (PSYCHE) pulse sequence. Ensure the 19 F decoupling channel remains active to simultaneously suppress heteronuclear couplings[7].

  • Parameter Optimization: Set the data chunk duration to 15-20 ms. Apply low-power saltire chirp pulses with a nominal flip angle of ~20°[6].

  • Acquisition: Acquire the pseudo-2D data set.

  • Processing: Process the data using a covariance or pure shift reconstruction algorithm. Self-Validation: The resulting 1D spectrum will display one sharp singlet per proton environment, completely eliminating JHH​ overlap[7].

Protocol C: Managing Through-Space (TS) Couplings via Solvent Effects

Causality: In 2'-fluoroacetophenones, the α -protons (the CH 3​ group) can exhibit unexpected splitting ( 5JHF​ > 3.2 Hz) due to through-space coupling. This occurs because the molecule strongly prefers an s-trans conformation in solution. The magnitude of this coupling correlates linearly with the dielectric constant of the solvent[4].

Step-by-Step Methodology:

  • Solvent Selection: If unexplained overlap or line broadening occurs in CDCl 3​ (low dielectric constant), evaporate the sample and reconstitute it in a solvent with a higher dielectric constant, such as DMSO- d6​ or CD 3​ CN.

  • Re-acquisition: Re-acquire the standard 1 H spectrum.

  • Validation: The altered dielectric constant shifts the conformational equilibrium, modifying the TS coupling constants and chemical shifts. This differential solvation disperses the overlapping signals sufficiently for accurate assignment[4].

Frequently Asked Questions (FAQs)

Q: Why does my 4-fluoroacetophenone spectrum look like a complex multiplet instead of simple doublets? A: Fluorine-19 has a spin of 1/2 and 100% natural abundance. It couples not only to the ortho protons ( 3JHF​ ~8-12 Hz) but also to the meta protons ( 4JHF​ ~4-6 Hz)[3]. This extensive scalar coupling network turns expected aromatic doublets into complex doublets of doublets (dd) or higher-order multiplets, causing severe overlap[2].

Q: Can I use 13 C decoupling simultaneously with 19 F decoupling to further clean up the spectrum? A: While theoretically possible with a triple-resonance probe, 13 C decoupling is rarely necessary for routine 1 H NMR due to the low natural abundance (1.1%) of 13 C. The 13 C satellite peaks usually do not contribute significantly to major signal overlap, and omitting it simplifies the acquisition parameters[5].

Q: What is FESTA, and when should I use it for fluorinated compounds? A: FESTA (Fluorine-Edited Selective TOCSY Acquisition) is an advanced heteronuclear spectral editing method. It is highly effective for complex mixtures (e.g., crude reaction mixtures or biological extracts) because it simplifies the 1 H NMR spectrum to only show proton signals that belong to the same spin system as a chosen 19 F nucleus, effectively filtering out all other overlapping background signals[8].

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | Source: ACS Publications | URL
  • Pure shift FESTA: An ultra-high resolution NMR tool for the analysis of complex fluorine-containing spin systems | Source: ResearchGate | URL
  • Fluorine NMR | Source: Biophysical Society | URL
  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy | Source: D-NB | URL
  • Coupling of Protons with Fluorine Page | Source: ResearchGate | URL
  • Quantitative NMR Spectroscopy | Source: Oxford University | URL
  • 4-Fluoroacetophenone 1H NMR | Source: ChemicalBook | URL
  • Pure shift FESTA: An ultra-high resolution NMR tool for the analysis of complex fluorine-containing spin systems | Source: Oxford University | URL

Technical Support Center: Stability & Storage Protocols for 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or impurity spikes when utilizing halogenated acetophenone building blocks. The compound 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is a highly versatile intermediate, but its structural features present specific vulnerabilities during long-term storage.

To ensure reproducibility in your downstream assays and syntheses, this guide moves beyond basic "store in a cool, dry place" advice. Here, we dissect the thermodynamic and kinetic causality behind the molecule's degradation and provide a self-validating protocol to guarantee structural integrity.

Structural Vulnerability Analysis (The "Why")

Understanding the behavior of this molecule requires isolating its three primary functional nodes:

  • The Aryl Bromide (C-Br) Node: Aryl bromides are highly susceptible to photochemical degradation. Exposure to UV or ambient blue light triggers homolytic cleavage of the C-Br bond, generating highly reactive aryl and bromine radicals[1]. These radicals subsequently undergo uncontrolled polymerization or hydrogen atom transfer (HAT) reactions with trace solvents, leading to sample discoloration[2].

  • The Acetophenone Node: The acetyl group (-COCH₃) contains mildly acidic α-protons. In the presence of trace moisture or basic impurities (often left behind by alkaline glass detergents), these protons can be abstracted to form an enolate. This initiates an aldol condensation pathway, where the enolate attacks the carbonyl of an adjacent molecule, forming high-molecular-weight dimers.

  • The 2,2,2-Trifluoroethoxy Node: Unlike standard methoxy or ethoxy ethers, which can be prone to acidic cleavage, the 2,2,2-trifluoroethoxy group is exceptionally hydrolytically stable[3]. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically reduces the basicity of the ether oxygen, rendering it highly resistant to nucleophilic attack or hydrolysis under ambient storage conditions[3].

Degradation Intact 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)- phenyl]-ethanone Light UV / Ambient Light (hν) Intact->Light Exposure Moisture Trace Base / Moisture Intact->Moisture Contamination Homolysis C-Br Bond Homolysis Light->Homolysis Radicals Aryl Radical + Br• (Polymerization) Homolysis->Radicals Enolate Enolization at α-Carbon Moisture->Enolate Aldol Aldol Condensation (High MW Impurities) Enolate->Aldol

Mechanistic pathways of photodegradation (C-Br homolysis) and base-catalyzed aldol condensation.

Troubleshooting Guide & FAQs

Q: My batch turned from a white/off-white powder to a pale yellow solid after three months on the bench. Is it still usable? A: The yellowing is a classic indicator of photodegradation . The aryl bromide moiety has absorbed ambient light, leading to C-Br bond homolysis[1]. The resulting radicals have likely formed conjugated, colored oligomers. Do not use this batch for transition-metal catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), as the varying concentrations of free bromide and aryl radicals will poison your palladium/nickel catalysts or alter the reaction stoichiometry.

Q: I am observing a new peak in my LC-MS with roughly double the mass of the parent compound. Is the ether cleaving and recombining? A: No, the 2,2,2-trifluoroethoxy group is highly stable and will not spontaneously cleave under storage conditions[3]. The high-molecular-weight impurity is almost certainly the result of an aldol condensation . Trace moisture or residual base in your storage vial has catalyzed the enolization of the acetophenone's α-carbon, causing it to react with the carbonyl of another molecule. Ensure your glassware is acid-washed and completely dry.

Q: Can I store this compound in solution to save time during high-throughput screening? A: It is highly discouraged. Storing aryl bromides in solution—especially in hydrogen-donating solvents like THF or methanol—exponentially increases the rate of radical propagation if exposed to even brief flashes of light[2]. If solution storage is absolutely mandatory, use anhydrous, degassed DMSO or DMF, store in opaque vials, and keep at -80°C.

Quantitative Degradation Dynamics

To prioritize your storage efforts, refer to the following table summarizing the kinetic risks associated with each degradation pathway.

Degradation PathwayPrimary Environmental TriggerRelative Degradation Rate ( krel​ )Primary Analytical MarkerPreventive Storage Measure
C-Br Bond Homolysis UV/Visible Light (< 450 nm)1.00 (Baseline, High)Broad UV absorbance (yellowing), M-Br peakAmber glass, foil wrapping
Aldol Condensation Trace Base / Moisture0.45LC-MS:[2M - H₂O]⁺Ultra-dry argon blanket
Thermal Oxidation Heat (> 40°C) + O₂0.15Carbonyl oxidation productsStore at -20°C
Ether Hydrolysis Strong Acids / Aqueous< 0.01 (Negligible)LC-MS: Loss of CF₃CH₂OHNone required

Self-Validating SOP for Long-Term Storage

Our laboratory's foundational principle is that every protocol must be a self-validating system. Do not simply store the chemical; establish a baseline so you can mathematically prove its integrity upon retrieval.

Step 1: Baseline Profiling (The Validation Anchor) Before placing the bulk material into storage, run a baseline HPLC-UV (at 254 nm) and a quantitative NMR (qNMR) if available. Record the exact purity area percentage. This serves as your absolute reference point.

Step 2: Micro-Aliquotting Repeated thermal cycling (freeze-thaw) and atmospheric exposure introduce condensation. Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg) using amber borosilicate glass vials.

Step 3: Inert Gas Purging Using a Schlenk line or a gentle gas manifold, flush each vial with Argon for 15–20 seconds. Causality Note: Argon is heavier than Nitrogen. It sinks to the bottom of the vial, creating a dense, protective blanket that effectively displaces oxygen and atmospheric moisture, preventing both autoxidation and aldol condensation.

Step 4: Sealing and Shielding Cap the vials immediately using PTFE-lined caps . Causality Note: Standard rubber or polyethylene septa can leach plasticizers into the chemical over time, which can act as radical initiators. Wrap the seam of the cap tightly with Parafilm, and wrap the entire vial in aluminum foil to guarantee zero photon penetration[1].

Step 5: Climate-Controlled Storage Place the wrapped vials inside a secondary desiccator jar filled with indicating Drierite (calcium sulfate). Store the entire jar in a -20°C freezer .

Step 6: Retrieval and Validation When an aliquot is needed, remove it from the freezer and allow it to equilibrate to room temperature inside the desiccator for 30 minutes before opening . Opening a cold vial immediately will cause instant condensation of atmospheric water onto the powder. Run a rapid TLC or a 5-minute HPLC check against your Step 1 baseline to validate that the purity remains >99% before committing it to a costly synthesis.

Sources

Validation & Comparative

A Guide to the Spectroscopic Validation of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone: An In-Silico and Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, a substituted acetophenone, presents a compelling case for the application of modern spectroscopic techniques. Its structure incorporates several key features—a halogenated aromatic ring, a ketone functionality, and a trifluoroethoxy group—that give rise to a distinct spectroscopic fingerprint.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. In the absence of publicly available experimental spectra, we will leverage high-quality in silico predictions for both ¹H and ¹³C NMR. This approach mirrors a common scenario in early-stage research where physical samples may be scarce, yet structural verification is paramount. We will dissect the predicted spectral data, rationalize the chemical shifts and coupling patterns based on established principles, and present a workflow for validating such in silico data.

Furthermore, this guide will objectively compare the informational depth of NMR with alternative and complementary analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This comparative analysis will equip researchers, scientists, and drug development professionals with the critical insights needed to design robust analytical strategies for the comprehensive characterization of complex organic molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their hybridization state, offering a direct insight into the carbon skeleton of the molecule.[2]

The validation of a proposed structure using NMR is a self-validating system; the observed spectrum must be fully consistent with every feature of the chemical structure.

Predicted NMR Spectral Data for 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Due to the limited availability of experimental spectra in public databases, we have generated predicted ¹H and ¹³C NMR spectra using advanced computational algorithms. Modern NMR prediction software utilizes a combination of methods, including Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, trained on vast databases of experimental data to achieve high accuracy.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a2.60Singlet3H-C(O)CH
b4.45Quartet (q)2H-OCH ₂CF₃
c7.05Doublet (d)1HAr-H (H-5)
d7.90Doublet of Doublets (dd)1HAr-H (H-6)
e8.15Doublet (d)1HAr-H (H-2)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)Assignment
126.5-C(O)C H₃
266.5 (q, JC-F ≈ 35 Hz)-OC H₂CF₃
3114.0Ar-C H (C-5)
4115.5Ar-C (C-3)
5123.0 (q, JC-F ≈ 277 Hz)-OCH₂C F₃
6131.0Ar-C (C-1)
7132.5Ar-C H (C-6)
8135.0Ar-C H (C-2)
9158.0Ar-C (C-4)
10195.5-C (O)CH₃

Structural Assignment and Rationale

The predicted chemical shifts and coupling patterns are consistent with the structure of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone.

  • ¹H NMR Analysis:

    • The methyl protons (a) of the acetyl group are expected to appear as a singlet around 2.60 ppm, a characteristic region for such groups.

    • The methylene protons (b) adjacent to the trifluoromethyl group are split into a quartet by the three equivalent fluorine atoms. Their downfield shift to ~4.45 ppm is due to the deshielding effect of the adjacent oxygen atom.

    • The three aromatic protons appear in the expected downfield region. H-5 (c) , being ortho to the electron-donating trifluoroethoxy group, is the most shielded. H-2 (e) is the most deshielded due to its ortho position to the electron-withdrawing acetyl group and its proximity to the bromine atom. H-6 (d) experiences deshielding from the acetyl group and shows coupling to both H-5 and H-2.

  • ¹³C NMR Analysis:

    • The acetyl methyl carbon (1) appears at a characteristic upfield position (~26.5 ppm).

    • The carbonyl carbon (10) is significantly deshielded and appears at the lowest field (~195.5 ppm).

    • The trifluoromethyl carbon (5) is observed as a quartet with a large C-F coupling constant, a hallmark of the CF₃ group. The methylene carbon (2) also shows a smaller C-F coupling.

    • The aromatic carbons are spread over a range of chemical shifts determined by the electronic effects of the substituents. The carbon bearing the trifluoroethoxy group (C-4, 9) is the most deshielded among the substituted aromatic carbons, while the carbon bearing the bromine atom (C-3, 4) is also significantly downfield.

Experimental Protocol for NMR Spectrum Acquisition

To experimentally validate the predicted data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).

  • Instrument Setup and Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate spectral dispersion.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover a range from -1 to 10 ppm.

      • Optimize the receiver gain and ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

      • Set the spectral width from -10 to 220 ppm.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Spectrum Validation

The following diagram illustrates a self-validating workflow for confirming the structure of a synthesized compound using NMR spectroscopy, incorporating predicted data.

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_prediction In Silico Analysis cluster_experimental Experimental Analysis cluster_validation Validation Synthesis Synthesize Target Molecule Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Acquire_NMR Acquire Experimental 1H & 13C NMR Data Purification->Acquire_NMR Propose_Structure Propose Chemical Structure Predict_Spectra Predict 1H & 13C NMR Spectra Propose_Structure->Predict_Spectra Compare Compare Experimental vs. Predicted Spectra Predict_Spectra->Compare Process_Data Process & Analyze Spectra Acquire_NMR->Process_Data Process_Data->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Consistent Structure_Incorrect Structure Incorrect/ Impure Compare->Structure_Incorrect Inconsistent Analytical_Techniques Structure 1-[3-Bromo-4-(2,2,2-trifluoroethoxy) -phenyl]-ethanone NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Detailed Connectivity & Stereochemistry MS Mass Spectrometry Structure->MS Molecular Formula & Fragmentation IR Infrared Spectroscopy Structure->IR Functional Groups

Caption: Complementary nature of key analytical techniques.

Conclusion

The structural validation of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone serves as an excellent paradigm for the rigorous analytical workflow required in modern chemical research. This guide has demonstrated that even in the absence of experimental data, high-quality in silico NMR predictions provide a robust framework for initial structural assessment. The detailed analysis of predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts and coupling constants, allows for a confident preliminary assignment.

For ultimate validation, the acquisition of experimental NMR data is essential, following a standardized protocol. The comparison of this experimental data against the predicted spectrum forms a powerful, self-validating loop for structural confirmation. Furthermore, integrating complementary techniques like Mass Spectrometry and Infrared Spectroscopy creates a multi-faceted analytical approach, ensuring the unequivocal identification and purity assessment of the target compound. This comprehensive strategy is fundamental to maintaining scientific integrity and accelerating the pace of drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C NMR spectra of substituted acetophenones. Canadian Journal of Chemistry, 42(7), 1563-1576. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(21), 5126–5137. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation Analysis of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine (CAS 1246288-95-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this critical information. This guide offers an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine (CAS 1246288-95-8), a molecule featuring a substituted 1,2,4-triazole core linked to a morpholine moiety. This document is designed to equip researchers with the foundational knowledge to interpret mass spectra of this and structurally related compounds, thereby facilitating metabolite identification, impurity profiling, and overall drug development programs.

Introduction to the Analyte: A Structural Overview

The subject of our analysis, 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine, is a heterocyclic compound featuring three key structural motifs: a 3-chlorophenyl group, a 1,2,4-triazole ring, and a morpholine ring connected via a methylene bridge. The interplay of these functional groups dictates the molecule's physicochemical properties and, crucially for this discussion, its behavior under mass spectrometric analysis. The presence of basic nitrogen atoms in the triazole and morpholine rings makes this compound particularly amenable to analysis by positive-ion electrospray ionization (ESI).

Predicted Mass Spectrometric Fragmentation Pathways

The fragmentation of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine in a collision-induced dissociation (CID) experiment is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The initial event in positive-ion ESI-MS will be the protonation of the molecule, most likely on one of the basic nitrogen atoms of the morpholine or triazole rings, to form the precursor ion [M+H]⁺.

The subsequent fragmentation of this precursor ion is predicted to involve cleavages at the weakest bonds and rearrangements to form stable neutral losses and charged fragments. Based on the known fragmentation patterns of triazole and morpholine derivatives, we can postulate the following major fragmentation routes.[1][2][3]

A key fragmentation pathway for morpholine-containing compounds is the neutral loss of the morpholine moiety.[3] For the protonated molecule, this would likely occur via a charge-remote fragmentation or a charge-directed rearrangement, resulting in the loss of morpholine (C4H9NO, 87.07 Da) or a related fragment. Another significant fragmentation is expected to involve the cleavage of the bond between the methylene bridge and the triazole ring.

The triazole ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like N2 or HCN.[2][4] The presence of the chlorophenyl substituent will also influence the fragmentation, with potential cleavages of the bond connecting it to the triazole ring.

Herein, we present a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

m/z (Predicted) Proposed Structure of Fragment Ion Proposed Fragmentation Pathway
293.1/295.1[M+H]⁺Protonated molecule (isotopic pattern due to Chlorine)
206.1/208.1[M+H - C4H9NO]⁺Loss of morpholine as a neutral species
192.1/194.1[M+H - C5H11N2O]⁺Cleavage of the bond between the methylene and triazole ring with rearrangement
139.0[C7H4ClN2]⁺Cleavage of the triazole ring
111.0[C6H4Cl]⁺Cleavage of the bond between the chlorophenyl group and the triazole ring
100.1[C5H10NO]⁺Methylene-morpholine cation
86.1[C4H8NO]⁺Fragment from the morpholine ring

Visualizing the Fragmentation

To better illustrate the proposed fragmentation pathways, the following diagrams were generated using the Graphviz (DOT language).

G M_H [M+H]⁺ m/z 293.1/295.1 frag1 [M+H - C4H9NO]⁺ m/z 206.1/208.1 M_H->frag1 - C4H9NO frag2 [M+H - C5H11N2O]⁺ m/z 192.1/194.1 M_H->frag2 - C5H11N2O frag5 [C5H10NO]⁺ m/z 100.1 M_H->frag5 frag3 [C7H4ClN2]⁺ m/z 139.0 frag1->frag3 - C2H2N frag4 [C6H4Cl]⁺ m/z 111.0 frag1->frag4 - C3H2N3

Caption: Proposed fragmentation of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine.

Comparative Analysis of Ionization and Fragmentation Techniques

The choice of ionization technique and mass analyzer is critical for obtaining high-quality fragmentation data.[1] For a compound like 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine, different approaches can yield complementary information.

Technique Advantages Disadvantages Expected Outcome for CAS 1246288-95-8
Electrospray Ionization (ESI) Soft ionization, suitable for polar and thermally labile molecules. Produces prominent protonated molecules [M+H]⁺.Can be susceptible to matrix effects.Ideal for generating the precursor ion for MS/MS analysis with minimal in-source fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) Suitable for less polar molecules. Less susceptible to matrix effects than ESI.Can sometimes lead to more in-source fragmentation.May provide complementary information, especially if the compound has limited solubility in common ESI solvents.
Collision-Induced Dissociation (CID) Well-established and widely available fragmentation technique. Provides reproducible fragmentation patterns.Can sometimes result in the loss of structurally informative but low-abundance fragments.Expected to generate the key fragment ions outlined in the predicted fragmentation table.
Higher-Energy Collisional Dissociation (HCD) Provides richer fragmentation spectra with more low-mass fragments.Can lead to more complex spectra that are challenging to interpret.May reveal additional fragmentation pathways and provide more detailed structural information.

For routine analysis and structural confirmation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an ESI source and a triple quadrupole or ion trap mass analyzer would be the preferred platform.[1] High-resolution mass spectrometry (HRMS) on a time-of-flight (TOF) or Orbitrap instrument would be invaluable for confirming the elemental composition of the precursor and fragment ions.

Experimental Protocol for Mass Spectrometric Analysis

The following is a detailed, step-by-step methodology for the mass spectrometric analysis of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine.

Objective: To acquire a high-quality MS/MS spectrum of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine to confirm its structure and elucidate its fragmentation pathways.

Materials:

  • 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for mobile phase modification)

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

    • Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • MS1 Scan: Scan from m/z 50 to 500 to identify the [M+H]⁺ ion.

    • MS2 (Product Ion) Scan:

      • Select the [M+H]⁺ ion (m/z 293.1/295.1) as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to obtain a comprehensive fragmentation pattern.

      • Scan for product ions from m/z 50 to 300.

Data Analysis:

  • Identify the precursor ion in the MS1 spectrum, noting the characteristic isotopic pattern of chlorine.

  • Analyze the product ion spectrum to identify the major fragment ions.

  • Compare the observed fragment ions with the predicted fragmentation pathways.

  • If using HRMS, calculate the elemental composition of the precursor and fragment ions to confirm their identities.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)morpholine. By understanding the fundamental principles of fragmentation and the characteristic behavior of its constituent chemical moieties, researchers can confidently interpret experimental data. The provided experimental protocol offers a robust starting point for method development. As with any analytical endeavor, empirical data is the ultimate arbiter, and the predictions laid out in this guide should be used to inform and accelerate the interpretation of that data, ultimately contributing to the advancement of research and drug development.

References

  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem. (n.d.).
  • Aslam, M. S., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Retrieved from [Link]

  • Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. (2006, March 27). Oxford Academic. Retrieved from [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5).
  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 25). Preprints.org. Retrieved from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). IRIS Unibas. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Mass spectra of the morpholin-4-ium... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

X-ray crystallography structural validation of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural validation of highly functionalized small molecules—such as 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone —requires a rigorous, multi-modal approach. This compound, characterized by a rigid acetophenone core, a heavy halogen (bromine), and a highly electronegative, rotationally labile trifluoroethoxy (-OCH2CF3) group, presents unique crystallographic and spectroscopic challenges.

To establish absolute structural truth in drug development, we cannot rely on a single analytical technique. Instead, we must construct a self-validating analytical matrix. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a field-proven experimental workflow for unambiguous structural characterization.

Comparative Modality Analysis: SCXRD vs. NMR vs. MicroED

When validating a halogenated and fluorinated intermediate, the choice of analytical modality dictates the type of structural data acquired.

1. Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard SCXRD is the only technique that provides absolute 3D spatial coordinates and anisotropic displacement parameters (ADPs) for the solid-state conformation. For our target compound, the presence of Bromine (Z=35) is a massive advantage. Bromine provides a strong anomalous scattering signal when irradiated with X-rays, allowing for the definitive assignment of the absolute structure. Furthermore, SCXRD precisely maps the dihedral angle between the phenyl ring and the trifluoroethoxy group, which is critical for understanding structure-activity relationships (SAR) in medicinal chemistry.

2. Solution-State NMR (1H, 13C, 19F) NMR is indispensable for confirming bulk purity and chemical connectivity in solution [1]. For this molecule, 19 F NMR provides immediate confirmation of the -CF3 group, while 1 H and 13 C NMR map the acetophenone framework. However, NMR yields an ensemble average of rapidly interconverting conformers. It cannot easily determine the exact solid-state spatial orientation of the -OCH2CF3 group relative to the bromine atom without extensive, complex Nuclear Overhauser Effect (NOE) studies.

3. Microcrystal Electron Diffraction (MicroED) MicroED is an emerging cryo-EM technique utilized when compounds yield only sub-micron crystals that are too small for traditional SCXRD [2]. While MicroED requires only nanograms of material, it interacts with the electrostatic potential of the crystal rather than electron density. For heavy atoms like bromine, MicroED data can be complicated by dynamical scattering (multiple scattering events), making precise refinement of the C-Br bond length more challenging than in SCXRD.

Quantitative Performance Comparison
Analytical ParameterSCXRDSolution-State NMRMicroED
Primary Data Output Absolute 3D atomic coordinates & ADPsBulk connectivity & dynamic behavior3D electrostatic potential map
Sample Requirement Single crystal (>50 µm), ~1-5 mgSolution (~5-10 mg in deuterated solvent)Microcrystals (<1 µm), ~nanograms
Heavy Atom (Br) Utility Excellent: Strong anomalous dispersionN/A: Direct observation difficultModerate: Dynamical scattering issues
Fluorine (CF3) Handling Requires rigorous disorder modelingExcellent: 19 F NMR is highly sensitiveChallenging: Prone to radiation damage
Resolution Limit Atomic (< 0.84 Å)Sub-nanometer (Ensemble average)Atomic (~0.8 - 1.0 Å)
Validation Framework Automated (IUCr checkCIF)Manual spectral assignmentEmerging (Adapting X-ray metrics)

Strategic Workflow & Experimental Protocol

To ensure scientific integrity, the following protocol for SCXRD is designed as a self-validating system . Every step includes the physical causality behind the experimental choice, ensuring that the final data withstands peer-review scrutiny.

Step 1: Crystal Growth via Liquid-Liquid Diffusion
  • Protocol: Dissolve 10 mg of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone in 1 mL of dichloromethane (DCM) in a pristine glass vial. Carefully layer 2 mL of n-hexane over the DCM solution. Cap loosely and store at 4 °C undisturbed for 48–72 hours.

  • Causality: The -CF3 group is highly prone to rotational disorder. Using a slow, controlled supersaturation gradient (liquid-liquid diffusion) at a reduced temperature (4 °C) minimizes thermal kinetic energy during nucleation. This promotes highly ordered crystal packing, significantly reducing the rotational disorder of the trifluoroethoxy moiety in the resulting lattice.

Step 2: Cryogenic Data Collection
  • Protocol: Select a crystal with distinct faces (e.g., 0.15 × 0.10 × 0.10 mm). Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Cryo-cooling to 100 K suppresses the thermal vibrations (Debye-Waller factors) of the highly electronegative fluorine atoms, sharpening the diffraction spots at high resolution. Mo K α radiation is chosen because the bromine atom provides a robust anomalous dispersion signal ( Δf′′ ) at this wavelength, minimizing absorption errors while enabling the unambiguous calculation of the Flack parameter for absolute structure verification.

Step 3: Structure Solution and Restrained Refinement
  • Protocol: Solve the phase problem using dual-space methods via SHELXT. Refine the structure using full-matrix least-squares on F2 in SHELXL [3].

  • Causality (The Self-Validating Step): If the -CF3 group exhibits residual electron density peaks indicating rotational disorder, it must be modeled to prevent systemic errors in the final R-factor. Model the fluorine atoms over two distinct positions (e.g., 0.60 / 0.40 occupancy) using PART 1 and PART 2 instructions. Apply SADI restraints to ensure the C-F bond lengths remain chemically sensible and equivalent, and apply SIMU/DELU restraints to ensure the anisotropic displacement parameters of the split fluorine atoms are physically realistic.

Step 4: Automated Integrity Validation
  • Protocol: Generate the final Crystallographic Information File (CIF) and submit it to the IUCr checkCIF/PLATON web service [4].

  • Causality: The checkCIF system acts as an impartial, algorithmic peer-reviewer. It recalculates the _chemical_formula_sum directly from the refined atom sites to ensure it perfectly matches the input formula. A report returning zero A-level or B-level alerts validates that the experimental protocol, from crystallization to mathematical refinement, is structurally sound and ready for publication or regulatory submission.

Structural Validation Architecture

Below is the logical architecture mapping the integration of these modalities.

StructuralValidation Start 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone Synthesis & Purification NMR Solution-State NMR (1H, 13C, 19F) Connectivity & Purity Start->NMR Bulk Powder Cryst Crystallization (Liquid-Liquid Diffusion) Start->Cryst Aliquot for Struct. Det. Validation IUCr checkCIF Validation Self-Validating System NMR->Validation Orthogonal Confirmation SCXRD Single-Crystal X-ray Diffraction (SCXRD) Absolute Configuration & 3D Conformation Cryst->SCXRD Single Crystals (>50 µm) MicroED MicroED (If only microcrystals yield) Cryst->MicroED Microcrystals (<1 µm) Refinement Structure Refinement (SHELXL: Handling CF3 Disorder) SCXRD->Refinement MicroED->Refinement Refinement->Validation

Structural validation workflow comparing SCXRD, NMR, and MicroED for halogenated molecules.

References

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University / Howard Hughes Medical Institute[Link]

  • Crystal structure refinement with SHELXL SHELX Homepage / Acta Crystallographica[Link]

  • IUCr checkCIF/PLATON Validation Service International Union of Crystallography (IUCr)[Link]

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, managing the lifecycle of complex halogenated organics is as critical as the synthesis itself. 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone (C₁₀H₈BrF₃O₂) presents unique logistical and environmental challenges due to its specific functional groups: an aryl bromide and a trifluoroethoxy ether.

This guide provides the authoritative, step-by-step operational framework required to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and protecting laboratory infrastructure.

Chemical Profiling & Mechanistic Hazard Assessment

To understand the strict disposal requirements for this compound, we must first analyze its molecular architecture and thermal degradation profile:

  • The Carbon-Fluorine (C-F) Bond: The trifluoroethoxy group contains three highly polarized C-F bonds. With a bond dissociation energy of approximately 485 kJ/mol, these are among the strongest bonds in organic chemistry. Standard low-temperature incinerators cannot fully destroy these bonds, risking the release of persistent fluorinated fragments.

  • Acid Gas Generation: When subjected to complete thermal destruction, the bromine and fluorine atoms are converted into hydrobromic acid (HBr) and hydrofluoric acid (HF) gases. HF is notoriously corrosive and will rapidly degrade the silica-based refractory brick lining of standard incinerators.

Because of these mechanistic realities, the that wastes containing significant halogenated organic compounds must be routed to specialized rotary kiln incinerators. These facilities operate at extreme temperatures (>1100°C) and are equipped with caustic scrubbing systems (using calcium hydroxide or sodium hydroxide) to capture and neutralize HF and HBr gases before they can enter the atmosphere[1].

The "Solute Dictates the Stream" Rule

A frequent and costly error in laboratory waste management is the misclassification of halogenated solutes dissolved in non-halogenated solvents.

If you dissolve 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone in a non-halogenated solvent like ethyl acetate or acetone, the entire mixture must be classified as Halogenated Organic Waste [2]. Routing this mixture into a non-halogenated waste drum ruins the potential for solvent recovery and introduces severe corrosion risks to fuel-blending facilities that lack acidic gas scrubbers[3]. Always classify your waste based on the most restrictive chemical component present.

Standard Operating Procedure: Step-by-Step Disposal

Implementing a self-validating disposal protocol ensures that every member of the laboratory maintains safety and compliance. Follow this methodology for routine disposal:

Step 1: Determine the Waste Matrix Identify whether the compound is being disposed of as a pure solid (e.g., expired reagent, contaminated weighing paper) or as a liquid solution (e.g., reaction mother liquor, chromatography fractions).

Step 2: Select the Proper Receptacle Obtain an Environmental Health and Safety (EHS) approved container. For halogenated organics, use High-Density Polyethylene (HDPE) or PTFE-lined containers[2]. Never use metal containers, as trace amounts of moisture can react with the halogens over time to form corrosive acids that will breach the container.

Step 3: Transfer the Waste (Fume Hood Only) Working strictly inside a certified chemical fume hood, transfer the waste into the primary collection drum. To minimize exposure to volatile vapors, utilize a smaller, dedicated "temporary waste beaker" at your bench during active experiments, and empty it into the main EHS drum only once at the end of the session[3].

Step 4: Enforce the 75% Headspace Rule Never fill the liquid waste container beyond 75% to 80% of its total volume. This mandatory headspace accommodates vapor pressure expansion caused by ambient temperature fluctuations, preventing catastrophic container rupture[4].

Step 5: Apply RCRA-Compliant Labeling Immediately attach a hazardous waste tag. Check the boxes for "Toxic" and "Halogenated Organic" . Explicitly write the full chemical name: 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, along with any solvents used. Never use shorthand, acronyms, or structural formulas on waste labels[4].

Waste Segregation Compatibility Matrix

To prevent uncontrolled exothermic reactions or regulatory violations, adhere to the following segregation guidelines when disposing of this compound:

Waste Stream CategoryPrimary ConstituentsCompatibility with Target CompoundOperational Rationale
Halogenated Organics DCM, Chloroform, ChlorobenzeneCOMPATIBLE Both require rotary kiln incineration with caustic scrubbing to neutralize HX gases[1].
Non-Halogenated Organics Acetone, Hexane, Ethyl AcetateINCOMPATIBLE Mixing ruins solvent recovery potential and introduces corrosive HF/HBr risks to standard incinerators[2].
Aqueous Waste Water, dilute buffers, brineINCOMPATIBLE Causes phase separation; drastically increases disposal volume and complicates thermal destruction[3].
Corrosives (Acids/Bases) HCl, NaOH, H₂SO₄INCOMPATIBLE Risk of uncontrolled exothermic reactions or degradation of the ketone/ether linkages[3].

Emergency Spill Response Protocol

In the event of an accidental release, the primary objective is rapid containment without introducing reactive materials.

  • Isolate the Area: Evacuate immediate personnel. If the spill is inside a fume hood, lower the sash. If outside, ensure maximum room ventilation.

  • Don Advanced PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves. If the compound is dissolved in a highly penetrative solvent like dichloromethane, use fluorinated rubber or PVA gloves, as standard nitrile degrades rapidly[5].

  • Apply Inert Absorbent: Cover the spill with a non-combustible, inert absorbent such as diatomaceous earth, vermiculite, or dry sand. Do NOT use sawdust or combustible sweeping compounds, as halogenated mixtures can present mixed hazards[5].

  • Collect and Package: Using non-sparking tools, gently scoop the absorbed material into a wide-mouth HDPE container to avoid generating airborne dust.

  • Label as Spill Debris: Tag the container as "Hazardous Waste - Spill Debris containing 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone" and request an immediate EHS pickup.

Disposal Decision Workflow

HalogenatedWaste Start Waste: 1-[3-Bromo-4-(2,2,2-trifluoroethoxy) -phenyl]-ethanone State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Solid form Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution HalogenatedStream HALOGENATED ORGANIC WASTE Do NOT mix with non-halogenated solvents Solid->HalogenatedStream SolventCheck Is the solvent halogenated (e.g., DCM) or non-halogenated? Liquid->SolventCheck SolventCheck->HalogenatedStream Halogenated Solvent SolventCheck->HalogenatedStream Non-Halogenated Solvent (Solute dictates waste stream) Labeling RCRA Labeling: List all chemical constituents clearly HalogenatedStream->Labeling Disposal EHS Collection for Rotary Kiln Incineration + Caustic Scrubber Labeling->Disposal

Decision workflow for the segregation and disposal of halogenated acetophenone derivatives.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Reduction & Minimization Plan Source: Oregon State University Environmental Health and Safety URL: [Link]

  • Title: Laboratory Safety Handbook: Waste Management Guidelines Source: McMaster University URL: [Link]

  • Title: Liquid Waste Sorting and Disposal Procedures Source: AgroParisTech URL: [Link]

  • Title: Bromine Safety and Spill Response Guidelines Source: Rutgers University Environmental Health and Safety URL: [Link]

Sources

Personal protective equipment for handling 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and logistical planning not merely as a regulatory checklist, but as a mechanistic discipline. 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is a highly specialized, polyfunctional building block utilized extensively in medicinal chemistry and drug development.

To handle this compound safely and effectively, we must first understand the causality behind its hazards. Its structural motifs—an electron-withdrawing fluorinated ether, a reactive aryl bromide, and an acetophenone core—dictate a unique physicochemical profile. The strong electron-withdrawing nature of the trifluoroethoxy group makes the aryl bromide highly activated toward oxidative addition, which can lead to severe, unexpected thermal runaways during scale-up [1]. Furthermore, the fluorinated moiety significantly enhances the molecule's lipophilicity, increasing its ability to permeate standard laboratory glove materials and biological membranes.

The following guide provides a comprehensive, self-validating operational and safety framework for researchers and drug development professionals.

Physicochemical Profile & Hazard Causality

Before designing a handling protocol, we must establish the physical and chemical parameters that drive the compound's behavior.

Property / MotifMechanistic Impact on Safety & HandlingHazard Classification
Aryl Bromide (-Br) Highly reactive electrophile in Pd-catalyzed cross-coupling. Electron-deficient aryl bromides undergo rapid oxidative addition, leading to sudden, severe exotherms that can exceed solvent boiling points [2].Reactive Hazard / Sensitizer
Trifluoroethoxy (-OCH₂CF₃) Enhances lipophilicity and metabolic stability. Increases the rate of dermal penetration compared to non-fluorinated analogs.Permeation Hazard / Environmental
Acetophenone Core Imparts volatility at elevated temperatures and acts as a primary irritant to mucosal membranes and the respiratory tract.Irritant (Skin/Eyes/Respiratory)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, fluorinated aryl halides. The following matrix outlines the required equipment, grounded in the causality of the compound's properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner layer Nitrile (4 mil), Outer layer Butyl Rubber (14 mil).Nitrile provides dexterity, but lipophilic fluorinated ethers can degrade thin latex/nitrile rapidly. Butyl rubber provides a robust barrier against halogenated permeation.
Eye Protection Snug-fitting chemical splash goggles.The acetophenone core is a severe ocular irritant; standard safety glasses do not protect against vapor accumulation or lateral splashes.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Cross-coupling reactions involving this compound carry a high risk of thermal runaway and subsequent solvent ignition [1].
Respiratory Handled strictly within a certified chemical fume hood (Face velocity >100 fpm).Prevents inhalation of volatile halogenated degradation products or aerosolized particulates during transfer.
Exposure Control Pathway

The following diagram illustrates the hierarchy of controls required before a researcher ever makes physical contact with the compound.

G Source 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)- phenyl]-ethanone EngControl Engineering Controls (Certified Fume Hood, Face Velocity >100 fpm) Source->EngControl Primary Barrier AdminControl Administrative Controls (SOPs, Restricted Access) EngControl->AdminControl Procedural Barrier PPE Personal Protective Equipment (Butyl Gloves, Splash Goggles, FR Coat) AdminControl->PPE Final Barrier Safe Safe Operational State PPE->Safe

Caption: Hierarchy of Controls for Fluorinated Aryl Bromide Handling.

Operational Workflows: Exotherm Mitigation in Cross-Coupling

Because this compound is primarily used as a building block in Suzuki-Miyaura or Buchwald-Hartwig aminations, the greatest operational risk is the catalyst-induced thermal runaway . The electron-deficient nature of the 3-bromo-4-(trifluoroethoxy)phenyl ring causes the oxidative addition step to proceed violently fast [2].

The following protocol is a self-validating system designed to prevent the Maximum Temperature of Synthesis Reaction (MTSR) from exceeding the solvent's boiling point.

Step-by-Step Methodology: Controlled Palladium Catalysis
  • System Initialization & Baseline: Suspend 1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, the boronic acid/ester, and the base (e.g., K₂CO₃) in the chosen solvent system (e.g., 9:1 DMSO/H₂O).

    • Validation Check: Insert an internal thermocouple. Ensure the baseline temperature is stable at 20°C for exactly 5 minutes before proceeding.

  • Active Cooling Engagement: Submerge the reaction vessel in a secondary containment cooling bath (ice/water or dry ice/acetone depending on target temp).

    • Causality: Aqueous solvent systems combined with electron-deficient aryl bromides produce the most severe exotherms, often releasing >200 kJ/mol of heat within minutes [1].

  • Controlled Catalyst Dosing: Prepare the Pd catalyst (e.g., Pd(dppf)Cl₂) as a dilute slurry in the reaction solvent. Add the catalyst dropwise via an addition funnel or syringe pump.

    • Validation Check (The Feedback Loop): Monitor the internal thermocouple continuously. If the internal temperature (ΔT) rises by more than 5°C , halt the addition immediately. Wait for the temperature to return to baseline before resuming.

  • Reaction Maturation: Once all catalyst is added and the exotherm has subsided, gradually remove the cooling bath and apply controlled heating to reach the target reflux temperature.

G Start Aryl Bromide + Coupling Reagents Catalyst Pd Catalyst Dosing (High Exotherm Risk) Start->Catalyst Cooling Active Cooling & Thermocouple Monitoring Catalyst->Cooling Validation Validation: Is ΔT < 5°C? Cooling->Validation Safe Continue Dosing & Proceed to Completion Validation->Safe Yes Halt Halt Dosing & Increase Cooling Validation->Halt No Halt->Cooling Self-Correct

Caption: Self-Validating Exotherm Mitigation Workflow for Aryl Bromide Cross-Coupling.

Environmental & Disposal Plan

Fluorinated organic compounds and aryl bromides pose severe environmental risks if disposed of improperly. The carbon-fluorine bond is highly recalcitrant to degradation, and improper incineration can release toxic hydrofluoric acid (HF) and hydrobromic acid (HBr) into the atmosphere.

  • Waste Segregation: All washings, reaction mixtures, and contaminated consumables (including the outer butyl gloves) must be strictly segregated into designated "Halogenated Organic Waste" carboys. Do not mix with non-halogenated solvents.

  • Incompatibility: Ensure the waste container does not contain strong oxidizing agents, alkali metals, or strong bases, which can react violently with the acetophenone moiety.

  • Disposal Logistics: Halogenated waste containing trifluoroethoxy groups must be handed over to a certified hazardous waste contractor for high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize HF and HBr combustion byproducts.

References

  • Li, J., et al. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development, 2018. URL:[Link]

  • Wang, Y., et al. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 2019. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.